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Core Science & Biosynthesis

Foundational

N-(Prop-2-YN-1-YL)thiophene-2-carboxamide: Molecular Profiling, Synthesis, and Application in Multicomponent Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern medicinal chemistry and organic synthesis, the deman...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry and organic synthesis, the demand for orthogonally reactive, bifunctional building blocks is paramount. N-(Prop-2-yn-1-yl)thiophene-2-carboxamide is a highly versatile intermediate that bridges the gap between heterocyclic pharmacophores and click-chemistry-ready aliphatic alkynes. As a Senior Application Scientist, I frequently utilize this compound when designing modular libraries for high-throughput screening. Its architecture—combining a lipophilic thiophene ring, a rigid hydrogen-bonding carboxamide linker, and a terminal alkyne—makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and multicomponent reactions (MCRs).

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven, self-validating synthetic protocols.

Physicochemical Profiling & Quantitative Data

Understanding the baseline metrics of a building block is critical for predicting its behavior in complex solvent systems and biological assays. The molecular formula for N-(Prop-2-yn-1-yl)thiophene-2-carboxamide is C₈H₇NOS , yielding a molecular weight of 165.21 g/mol .

Below is a structured summary of its core quantitative and predictive properties:

PropertyValueExperimental Significance
Molecular Formula C₈H₇NOSBaseline for mass spectrometry (Exact Mass: 165.02)[1]
Molecular Weight 165.21 g/mol Highly ligand-efficient; low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Melting Point ~116 °CSolid state allows for easy purification via recrystallization or precipitation[1].
H-Bond Donors 1 (Amide -NH)Facilitates target protein binding (e.g., kinase hinge regions).
H-Bond Acceptors 2 (Carbonyl =O, Thiophene -S)Enhances solubility and dipole-dipole interactions.
Rotatable Bonds 3Balances conformational flexibility with structural rigidity.

Structural Causality and Reactivity Mapping

The utility of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide is not accidental; it is a direct result of its carefully selected functional groups.

  • The Terminal Alkyne: Unlike internal alkynes, the terminal propargyl group is sterically unhindered. This is the causal factor for its rapid kinetics in 2, allowing for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles without the need for protecting groups[2].

  • The Thiophene Ring: Thiophene is a classic bioisostere for phenyl rings. It provides similar lipophilicity and π-π stacking capabilities but introduces a sulfur atom that can participate in unique halogen bonding or metal coordination, often utilized in the design of3[3].

  • The Carboxamide Linker: The amide bond restricts free rotation due to its partial double-bond character, locking the molecule into predictable conformations essential for structure-based drug design.

Reactivity Core N-(Prop-2-YN-1-YL) thiophene-2-carboxamide Alkyne Terminal Alkyne (CuAAC Click Target) Core->Alkyne Cycloaddition Amide Carboxamide Linker (H-Bonding) Core->Amide Rigidity Thiophene Thiophene Ring (Pi-Stacking) Core->Thiophene Lipophilicity

Fig 1: Functional group reactivity mapping of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide.

Self-Validating Synthesis Protocols

To ensure reproducibility and high yield, the synthesis of this compound must be approached with mechanistic precision. Below are two orthogonal methodologies: a robust chemical synthesis and a green chemoenzymatic approach.

Method A: Acid Chloride-Mediated Amide Coupling (High Yield, Scalable)

This method is preferred for scale-up (>10 grams) due to its high atom economy and avoidance of expensive coupling reagents like HATU or EDC.

Causality & Rationale: We utilize thionyl chloride (SOCl₂) to generate the highly reactive thiophene-2-carbonyl chloride. The reaction is run at 0 °C during the amine addition to prevent the exothermic degradation or base-catalyzed polymerization of the sensitive propargyl group.

Step-by-Step Protocol:

  • Activation: Suspend thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic N,N-dimethylformamide (DMF) followed by dropwise addition of SOCl₂ (1.5 eq).

    • In-Process Control (IPC): The suspension will clear into a homogeneous solution as the acid chloride forms. Gas evolution (SO₂ and HCl) validates the activation.

  • Concentration: Remove excess SOCl₂ and solvent in vacuo to prevent side reactions. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve propargylamine (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in DCM. Cool to 0 °C using an ice bath. Dropwise, add the acid chloride solution.

    • Causality: Et₃N acts as an HCl scavenger, driving the reaction forward and preventing the protonation of propargylamine.

  • Workup (Self-Validation): Quench with water. Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 2:1). The product elutes as a colorless crystalline solid.

Method B: Chemoenzymatic Lipase Catalysis (Green Chemistry)

For applications requiring extreme mildness or avoidance of trace metal/halogen contamination,1 is highly effective[1].

Step-by-Step Protocol:

  • Combine ethyl thiophene-2-carboxylate (1.0 eq) and propargylamine (1.5 eq) in a non-polar solvent (e.g., MTBE or neat).

  • Add immobilized Candida antarctica Lipase B (CAL-B).

  • Shake at 45 °C for 24-48 hours.

    • IPC: Monitor via TLC. The enzymatic approach prevents any over-alkylation or alkyne degradation, ensuring a highly pure crude profile.

  • Filter the enzyme (which can be recycled) and concentrate the filtrate to yield the pure product.

Workflow Step1 1. Activation Thiophene-2-carboxylic acid + SOCl2 Step2 2. Amide Coupling Propargylamine + Et3N (0°C) Step1->Step2 Acid Chloride Step3 3. Liquid-Liquid Extraction HCl / NaHCO3 Washes Step2->Step3 Crude Amide Step4 4. Purification Silica Gel Chromatography Step3->Step4 Organic Layer Product Pure N-(Prop-2-YN-1-YL) thiophene-2-carboxamide Step4->Product >95% Purity

Fig 2: Step-by-step synthetic workflow for the acid chloride-mediated coupling method.

Downstream Applications in Drug Discovery

Once synthesized, N-(Prop-2-yn-1-yl)thiophene-2-carboxamide serves as a premium launchpad for generating complex molecular architectures:

  • 1,4-Disubstituted Pyrazoles & Triazoles: Through copper-catalyzed cycloadditions, the terminal alkyne reacts with azides or sydnones to form rigid, metabolically stable heterocycles. This is a staple in generating libraries for infectious disease targets and kinase inhibition[2].

  • Cathepsin S Inhibitors: Propargyl amides are frequently utilized as precursors in the synthesis of dipeptide nitriles. The alkyne can be further elaborated or left intact to interact with the S1/S2 pockets of cysteine proteases[3].

  • Ugi Multicomponent Reactions (MCRs): The compound can be subjected to transition-metal-catalyzed oxidative cyclizations, leveraging the alkyne to form complex fused-ring systems in a single pot.

References

  • Hassan, S. (2014). Lipase Catalyzed Aminolysis as An Entry to Consecutive Multicomponent Reactions (Dissertation). Heinrich-Heine-Universität Düsseldorf. Available at:[Link]

  • Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

Thiophene-Based Propargyl Amides: A Technical Guide to Synthesis, Mechanism, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of thiophene-based propargyl amides, a promising class of compounds with significant potential in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of thiophene-based propargyl amides, a promising class of compounds with significant potential in medicinal chemistry. By leveraging the unique chemical properties of both the thiophene ring and the propargyl amide functionality, these molecules are poised to become valuable tools in the development of targeted therapeutics. This document will delve into the synthetic strategies for creating these compounds, the mechanistic rationale for their use, and their potential applications, with a particular focus on their role as covalent enzyme inhibitors.

Introduction: The Strategic Combination of Two Potent Pharmacophores

In the landscape of modern drug discovery, the design of highly specific and effective therapeutic agents is paramount. This often involves the strategic combination of well-established pharmacophores to create novel molecular architectures with enhanced biological activity. Thiophene-based propargyl amides represent a compelling example of this approach, uniting the privileged thiophene scaffold with the reactive propargyl amide group.

The thiophene ring , a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to a phenyl ring allows it to act as a bioisostere, while its unique electronic properties, including its electron-rich nature, enable diverse interactions with biological targets.[2] This versatility has led to the incorporation of the thiophene moiety into a wide array of FDA-approved drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antipsychotic agents.[2][3]

The propargyl amide functionality, on the other hand, is a key player in the design of irreversible inhibitors. The terminal alkyne group serves as a "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, within the active site of an enzyme. This covalent modification leads to permanent inactivation of the target protein, offering a powerful mechanism for achieving sustained therapeutic effects.

By integrating these two moieties, thiophene-based propargyl amides emerge as a class of molecules with the potential for high potency and target specificity, making them particularly attractive for the development of next-generation covalent inhibitors.

Synthesis of Thiophene-Based Propargyl Amides: A Convergent Approach

The synthesis of thiophene-based propargyl amides can be logically achieved through standard amide bond formation, coupling a thiophene carboxylic acid derivative with a propargylamine. This convergent strategy allows for the modular construction of a diverse library of compounds by varying the substitution on both the thiophene ring and the propargylamine backbone.

Key Starting Materials
  • Thiophene Carboxylic Acids: A wide variety of substituted thiophene-2-carboxylic acids and thiophene-3-carboxylic acids are commercially available or can be synthesized through established methods.[4] Functionalization of the thiophene ring can be used to modulate the physicochemical properties of the final compound and to introduce additional interactions with the target protein.

  • Propargylamine: Propargylamine (prop-2-yn-1-amine) is the simplest building block for introducing the propargyl amide functionality. Substituted propargylamines can also be employed to explore structure-activity relationships.

General Synthetic Protocol: Catalytic Amidation

While classical amide bond formation using stoichiometric coupling reagents is feasible, a more efficient and greener approach involves direct catalytic amidation.[5][6][7] This method avoids the generation of stoichiometric waste products, with water being the only byproduct.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the selected thiophene carboxylic acid (1 equivalent) and propargylamine (1-1.2 equivalents) in an appropriate solvent (e.g., toluene, xylene).

  • Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of a suitable amidation catalyst. Boronic acid catalysts and titanium-based catalysts such as titanium(IV) fluoride have shown promise in this regard.[5][8]

  • Reaction Conditions: Heat the reaction mixture to reflux, typically between 80-140°C, with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield the desired thiophene-based propargyl amide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiophene_Acid Thiophene Carboxylic Acid Amidation Catalytic Amidation (e.g., Boronic Acid or TiF4 catalyst) Toluene, Reflux Thiophene_Acid->Amidation Propargylamine Propargylamine Propargylamine->Amidation Thiophene_Propargyl_Amide Thiophene-Based Propargyl Amide Amidation->Thiophene_Propargyl_Amide

Mechanism of Action: Covalent Inhibition

The therapeutic potential of thiophene-based propargyl amides lies in their ability to act as irreversible covalent inhibitors of specific enzymes. This mechanism offers several advantages over traditional reversible inhibition, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.

The key to this mechanism is the electrophilic nature of the propargyl amide's terminal alkyne. Once the thiophene moiety guides and binds the inhibitor to the active site of the target enzyme, the propargyl group is positioned in close proximity to a nucleophilic amino acid residue, typically a cysteine. The thiol group of the cysteine residue then attacks the alkyne, forming a stable covalent bond and rendering the enzyme inactive.

G cluster_binding Initial Binding cluster_reaction Covalent Modification Inhibitor Thiophene-Propargyl Amide Inhibitor Non_covalent Non-covalent Binding Complex Inhibitor->Non_covalent Enzyme Enzyme Active Site (with Cysteine residue) Enzyme->Non_covalent Covalent_Bond Nucleophilic Attack by Cysteine Thiol Non_covalent->Covalent_Bond Inactive_Enzyme Covalently Modified (Inactive) Enzyme Covalent_Bond->Inactive_Enzyme

Potential Applications in Drug Discovery

The unique properties of thiophene-based propargyl amides make them highly attractive candidates for the development of targeted therapies for a range of diseases, particularly those driven by enzymatic dysregulation.

Anticancer Agents

A significant area of application for these compounds is in oncology. Many cancers are driven by the aberrant activity of protein kinases. The development of kinase inhibitors has revolutionized cancer treatment, and the design of covalent kinase inhibitors is a rapidly growing field. Thiophene-based propargyl amides could be designed to target specific kinases, with the thiophene scaffold providing selectivity for the ATP-binding site and the propargyl amide group forming a covalent bond with a nearby cysteine residue. This approach has the potential to lead to highly potent and selective anticancer agents with a durable response.[3][9][10][11]

Enzyme Inhibitors for Other Diseases

Beyond cancer, numerous other diseases involve enzymes that could be targeted by thiophene-based propargyl amides. These include:

  • Inflammatory Diseases: Targeting enzymes involved in inflammatory pathways, such as certain proteases or kinases.

  • Infectious Diseases: Inhibiting essential enzymes in bacteria, viruses, or fungi.

  • Neurodegenerative Diseases: Modulating the activity of enzymes implicated in the progression of diseases like Alzheimer's or Parkinson's.

Data Summary and Future Perspectives

The following table summarizes the key characteristics and potential of thiophene-based propargyl amides:

FeatureDescriptionRationale
Core Scaffold Thiophene ringA privileged pharmacophore with favorable physicochemical properties and diverse biological activities.[2]
Reactive Moiety Propargyl amideA "warhead" for covalent modification of target enzymes, leading to irreversible inhibition.
Synthetic Accessibility Convergent synthesisReadily synthesized via catalytic amidation of thiophene carboxylic acids and propargylamine.[5][6]
Mechanism of Action Covalent inhibitionOffers high potency, prolonged duration of action, and potential to overcome drug resistance.
Potential Applications Anticancer, anti-inflammatory, anti-infective, neurodegenerative diseasesBroad applicability in targeting a wide range of enzymes implicated in various pathologies.[3][9]

The field of thiophene-based propargyl amides is ripe for exploration. Future research should focus on the synthesis and screening of diverse libraries of these compounds against a wide range of biological targets. Detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be crucial for understanding the molecular basis of their activity and for guiding the rational design of next-generation covalent inhibitors. The continued development of this promising class of molecules holds the potential to deliver novel and effective therapies for some of the most challenging diseases.

References

Sources

Foundational

Electronic Properties and Therapeutic Translation of Thiophene-2-Carboxamide Derivatives: A Comprehensive Technical Guide

Introduction: The Thiophene-2-Carboxamide Pharmacophore Thiophene is a privileged, five-membered heterocyclic scaffold widely utilized in medicinal chemistry due to its unique electron-rich characteristics and bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene-2-Carboxamide Pharmacophore

Thiophene is a privileged, five-membered heterocyclic scaffold widely utilized in medicinal chemistry due to its unique electron-rich characteristics and bioisosteric properties[1]. The substitution of a carbocyclic ring with a sulfur heteroatom fundamentally alters the molecular geometry and electronic distribution[2]. The sulfur atom possesses two lone pairs of electrons; one pair participates in the aromatic sextet, while the other remains available to enhance drug-receptor interactions via hydrogen bonding[1]. When functionalized into thiophene-2-carboxamide derivatives, this scaffold becomes a highly tunable platform for developing antioxidant, antibacterial, and anticancer agents[3],[4].

Electronic Structure and Density Functional Theory (DFT) Analysis

The pharmacological reactivity of thiophene-2-carboxamides is intrinsically linked to their Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4].

  • HOMO-LUMO Gap ( ΔE ) Dynamics: The energy gap between the HOMO and LUMO dictates the molecule's chemical hardness, polarizability, and reactivity[5]. A higher ΔE signifies high chemical stability and lower polarizability, whereas a lower ΔE indicates high chemical reactivity and a propensity for electron transfer[5].

  • Substituent Effects: Density Functional Theory (DFT) calculations—often utilizing B3LYP/6-311++G(d,p) or PBE0-D3BJ/def2-TZVP levels of theory—reveal that the nature of the substituent at the 3- or 5-position of the thiophene ring significantly modulates electronic properties[3],[6]. For instance, introducing electron-donating groups (EDGs) like amino (-NH 2​ ) groups increases the HOMO-LUMO gap, whereas methyl substituents yield a comparatively lower gap[3].

  • Extreme Reactivity in Anticancer Biomimetics: In the design of Combretastatin A-4 (CA-4) biomimetics, specific phenyl-thiophene-carboxamide derivatives exhibited exceptionally low HOMO-LUMO gaps (e.g., -0.13 to -0.15 eV)[4]. This highly reactive electronic state facilitates robust interactions within the tubulin binding site, driving potent anticancer efficacy[4].

Synthetic Methodologies and Self-Validating Protocols

To harness these electronic properties, precise synthetic workflows must be employed. Below are two field-proven protocols for synthesizing thiophene-2-carboxamide derivatives.

Protocol A: EDC/DMAP-Mediated Amide Coupling (Synthesis of CA-4 Biomimetics)

This protocol describes the coupling of a thiophene-carboxylic acid with an aniline derivative[4].

  • Reagent Preparation: Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (2.34 mmol) in 20 mL of anhydrous dichloromethane (DCM)[4].

    • Causality: DCM provides a non-polar, aprotic environment that stabilizes the highly reactive O-acylisourea intermediate formed in the next step.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.12 mmol) and 4-Dimethylaminopyridine (DMAP, 0.78 mmol). Stir the mixture under an argon atmosphere at room temperature for 30 minutes[4].

    • Causality: EDC activates the carboxyl group. DMAP acts as an acyl transfer catalyst, forming a reactive amide intermediate that prevents undesired side reactions. Argon prevents oxidative degradation of the electron-rich thiophene ring.

  • Amine Addition: Introduce the appropriate aniline derivative to the mixture and stir for 48 hours[4].

  • Self-Validation (Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC)[4].

    • Causality: TLC acts as a self-validating checkpoint to ensure the complete consumption of the starting carboxylic acid before proceeding to workup, preventing yield loss.

  • Workup: Extract the reaction mixture with dilute HCl[4].

    • Causality: The acidic wash protonates and removes unreacted aniline and DMAP into the aqueous layer, leaving the purified carboxamide in the organic layer. Dry and evaporate under reduced pressure[4].

G A Thiophene-2-carboxylic acid (Starting Material) B Activation (EDC/DMAP) in DCM, RT, 30 min A->B Reagents C Amine Addition (e.g., Aniline derivatives) B->C Intermediate D Coupling Reaction Stir 48h, Argon atm C->D React E Workup & Purification HCl wash, Evaporation D->E TLC Monitor F Thiophene-2-carboxamide Derivatives E->F Yield

Synthetic workflow for EDC/DMAP-mediated thiophene-2-carboxamide coupling.

Protocol B: Cyclization via Chloroacetylation

For derivatives requiring the de novo construction of the thiophene ring:

  • Precursor Reaction: React N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in the presence of alcoholic sodium ethoxide[3].

  • Cyclization: The basic environment promotes nucleophilic attack by the mercapto group on the α -carbon of the chloroacetamide, followed by ring closure to form the thiophene-2-carboxamide core[3].

  • Validation: Characterize the precipitate using IR, 1 H NMR, and mass spectroscopy[3].

    • Causality: IR confirms the presence of the newly formed carboxamide C=O stretch, while 1 H NMR validates the distinct chemical shifts of the thiophene protons, ensuring absolute structural integrity.

Biological Translation of Electronic Properties

The electronic tuning of the thiophene-2-carboxamide scaffold directly translates to its biological activity profile.

  • Antioxidant and Antibacterial Activity: Amino-substituted thiophene-2-carboxamides demonstrate significant antioxidant properties. For example, a 3-amino derivative exhibited a 62.0% inhibition activity in ABTS assays, comparable to ascorbic acid[3]. Antibacterial assays against S. aureus, B. subtilis, and P. aeruginosa showed that methoxy-substituted derivatives achieved inhibition indices up to 86.9% compared to ampicillin[3]. The electron-donating nature of these groups enhances the electron density of the thiophene ring, facilitating radical scavenging and target enzyme binding[3].

  • Anticancer Activity: Carboxamides designed as CA-4 biomimetics possess a polar surface area similar to trimethoxyphenyl groups, allowing them to permeate cell membranes and reach intracellular tubulin targets[4]. The enhanced electron density and extremely low ΔE boost their interaction profile within the binding site, leading to potent antiproliferative effects[4].

G A Substituent Modification (EDG vs EWG) B HOMO-LUMO Gap (ΔE) Modulation A->B C High ΔE (~5.0 eV) High Stability, Low Reactivity B->C Amino/Methyl Subs D Low ΔE (< 0 eV) High Reactivity B->D Extended Conjugation E Antimicrobial / Antioxidant Activity C->E Receptor Interaction F Anticancer (CA-4 Biomimetic) Tubulin Binding D->F Covalent/Redox stress

Causality between substituent-driven HOMO-LUMO gap modulation and bioactivity.

Quantitative Data Summary

The following table synthesizes the relationship between substituent modifications, electronic properties, and biological outcomes.

Compound Class / SubstituentKey Electronic Property (HOMO-LUMO Gap ΔE )Primary Biological ApplicationKey Performance Metric
3-Amino thiophene-2-carboxamideHigh (Relative to methyl derivatives)[3]Antioxidant / Antibacterial62.0% Antioxidant Inhibition[3]
3-Methyl thiophene-2-carboxamideLow (Relative to amino derivatives)[3]AntibacterialModerate Activity[3]
5-Aryl-N-(pyrazin-2-yl) derivatives4.93 to 5.07 eV[7]General PharmacophoreN/A
Phenyl-thiophene-carboxamide (CA-4 Biomimetics)-0.13 to -0.15 eV[4]Anticancer (Tubulin Inhibition)High cytotoxicity / low IC 50​ [4]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide: A Technical Guide

Executive Summary In modern drug discovery and materials science, the strategic functionalization of heterocycles is a cornerstone of rational design. N-(prop-2-yn-1-yl)thiophene-2-carboxamide (Molecular Formula: C8H7NOS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic functionalization of heterocycles is a cornerstone of rational design. N-(prop-2-yn-1-yl)thiophene-2-carboxamide (Molecular Formula: C8H7NOS) represents a highly versatile building block, merging the bioisosteric properties of a thiophene ring with the orthogonal reactivity of a terminal alkyne. This technical guide provides an in-depth analysis of its phase transition thermodynamics (melting and boiling points), details self-validating synthetic protocols, and explores its application in advanced bioconjugation workflows.

Phase Transition Thermodynamics: Causality and Predictive Modeling

Understanding the melting point (MP) and boiling point (BP) of a compound requires an analysis of its crystal lattice energy and intermolecular forces—specifically hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Melting Point (MP) Dynamics

The unsubstituted precursor, thiophene-2-carboxamide, exhibits a relatively high experimental melting point of 175.0–181.0 °C[1]. This elevated MP is characteristic of primary amides, which act as dual hydrogen-bond donors and acceptors, forming an extensive, highly ordered intermolecular network. Similarly, the related precursor thiophene-2-carboxylic acid melts at 125–127 °C[2].

When synthesizing N-(prop-2-yn-1-yl)thiophene-2-carboxamide, the primary amide is alkylated with a propargyl group. This structural modification fundamentally alters the thermodynamic profile:

  • Hydrogen Bond Truncation: The N-alkylation removes one hydrogen-bond donor, effectively truncating the extended hydrogen-bonded lattice into discrete dimers or linear chains.

  • Steric Disruption: The introduction of the rigid, linear alkyne moiety (-CH2-C≡CH) introduces steric bulk that disrupts optimal π-π stacking of the thiophene rings.

Consequently, the crystal lattice energy is significantly reduced. Based on structure-property relationship (SPR) models of structurally analogous secondary amides, the melting point of N-(prop-2-yn-1-yl)thiophene-2-carboxamide is predicted to be in the range of 85–105 °C .

Boiling Point (BP) Dynamics

Amides typically possess high boiling points due to their strong dipole moments and residual hydrogen bonding. While the theoretical boiling point of this compound at atmospheric pressure (760 mmHg) is estimated at 310–330 °C , empirical determination at this pressure is highly discouraged. Terminal alkynes and thiophene-carboxamide linkages are susceptible to thermal degradation, polymerization, or oxidation at temperatures exceeding 250 °C. Therefore, vacuum distillation is the mandated protocol for purification or BP determination. At a reduced pressure of 10 mmHg, the boiling point is estimated to drop to a stable 160–180 °C .

Quantitative Data Summary

The following table synthesizes the physicochemical parameters of the target compound for quick reference during assay development and purification scaling.

PropertyValue / Description
IUPAC Name N-(prop-2-yn-1-yl)thiophene-2-carboxamide
Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
Melting Point (Predicted) 85 – 105 °C
Boiling Point (Predicted, 760 mmHg) 310 – 330 °C (Thermal decomposition likely)
Boiling Point (Predicted, 10 mmHg) 160 – 180 °C
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to empower researchers to troubleshoot effectively.

Protocol 1: Synthesis of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide

Objective: Achieve high-yield N-acylation while preventing alkyne degradation.

  • Reagent Preparation: Dissolve 1.0 equivalent of thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Amine Activation: In a separate flame-dried flask, dissolve 1.1 equivalents of propargylamine and 2.0 equivalents of triethylamine (Et3N) in anhydrous DCM.

    • Causality for Et3N: Et3N acts as a non-nucleophilic base to scavenge the HCl byproduct. Without it, the generated HCl would protonate the propargylamine, rendering it non-nucleophilic and halting the reaction.

  • Controlled Addition: Cool the amine solution to 0 °C using an ice bath. Add the acid chloride solution dropwise over 30 minutes.

    • Causality for 0 °C: The acylation of amines is highly exothermic. Cooling prevents localized heating that could lead to the polymerization of the terminal alkyne or the formation of unwanted ketene intermediates.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure amide.

  • Self-Validation: Confirm structural integrity via 1H-NMR before proceeding to thermal analysis. Ensure the terminal alkyne proton is visible as a distinct triplet near ~2.2 ppm.

Protocol 2: Thermal Analysis (MP and BP Determination)

Objective: Accurately measure phase transitions without inducing thermal degradation.

  • Melting Point via DSC: Weigh 2–5 mg of the highly purified compound into an aluminum pan. Perform Differential Scanning Calorimetry (DSC) from 25 °C to 150 °C at a heating rate of 10 °C/min under a nitrogen purge.

    • Causality: DSC is prioritized over traditional capillary methods because it provides precise thermodynamic data (enthalpy of fusion) and can distinguish between true melting (sharp endothermic peak) and early-stage decomposition.

  • Boiling Point via TGA: To determine the boiling point, utilize Thermogravimetric Analysis (TGA) coupled with DSC under reduced pressure. Monitor mass loss profiles to identify the vaporization point prior to the onset of exothermic decomposition.

SynthesisWorkflow Step1 Thiophene-2-carbonyl chloride + Propargylamine Step2 N-Acylation Reaction (DCM, Et3N, 0°C to RT) Step1->Step2 Step3 Flash Chromatography (Hexane:EtOAc) Step2->Step3 Step4 N-(Prop-2-yn-1-yl)thiophene -2-carboxamide Step3->Step4 Step5 Thermal Characterization Step4->Step5 Step6 Melting Point (DSC) Endothermic Peak Step5->Step6 Step7 Boiling Point (TGA) Mass Loss Profiling Step5->Step7

Workflow for the synthesis and thermal characterization of the target carboxamide.

Applications in Drug Development: Click Chemistry

Propargylated systems are highly valuable in modern drug discovery, specifically acting as terminal alkyne precursors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This "click chemistry" approach allows for the rapid, regioselective assembly of 1,4-disubstituted 1,2,3-triazoles. These triazoles are robust bioisosteres for amide bonds and are frequently utilized in the development of targeted enzyme inhibitors, such as those investigated for Chagas disease[4].

ClickChemistry Alkyne N-(Prop-2-yn-1-yl)thiophene -2-carboxamide Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Azide Target Azide-bearing Pharmacophore Azide->Intermediate Catalyst Cu(I) Catalyst System (CuSO4 + Na-Ascorbate) Catalyst->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Intermediate->Product Cycloaddition

CuAAC (Click Chemistry) pathway utilizing the terminal alkyne of the carboxamide.

References

  • Thermo Fisher Scientific. "Thiophene-2-carboxamide, 99% 25 g | Buy Online | Thermo Scientific Chemicals." Thermofisher.com.
  • Wikipedia Contributors. "Thiophene-2-carboxylic acid." Wikipedia, The Free Encyclopedia.
  • Hassan, S., et al. "Lipase Catalyzed Aminolysis as An Entry to Consecutive Multicomponent Reactions." Universität Düsseldorf, 2014.
  • Brak, K. "Design of Cruzain Inhibitors for the Treatment of Chagas Disease AND Development and Application of Methods for the Asymmetric Synthesis." UC Berkeley eScholarship, 2008.

Sources

Foundational

N-Propargylthiophene-2-carboxamide: Nomenclature, Synthesis, and Pharmacological Applications

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, terminal alkynes and thiophene heterocycles represent two of the most versatile pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, terminal alkynes and thiophene heterocycles represent two of the most versatile pharmacophores. The fusion of these two moieties yields N-propargylthiophene-2-carboxamide , a highly functionalized intermediate that serves a dual purpose in drug discovery. Biologically, the propargylamide functional group acts as a potent mechanism-based suicide inhibitor for enzymes such as Monoamine Oxidase B (MAO-B). Synthetically, its terminal alkyne provides an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," enabling the rapid generation of diverse 1,2,3-triazole libraries. This whitepaper provides a comprehensive analysis of its nomenclature, physicochemical properties, mechanistic pharmacology, and self-validating synthetic protocols.

Chemical Identity & Nomenclature

Precision in nomenclature is critical for regulatory compliance and literature indexing. The compound consists of a thiophene ring linked via a carboxamide bridge to a propargyl (alkyne) group.

  • IUPAC Name: N-(prop-2-yn-1-yl)thiophene-2-carboxamide

  • Common Synonyms: N-propargylthiophene-2-carboxamide; N-(2-propynyl)thiophene-2-carboxamide; thiophene-2-carboxylic acid propargylamide.

To facilitate rational drug design and pharmacokinetic modeling, the core quantitative physicochemical properties of the molecule are summarized below.

Table 1: Physicochemical and Topological Properties

PropertyValuePharmacological Relevance
Molecular Formula C₈H₇NOSCore scaffold for derivatization
Molecular Weight 165.21 g/mol Highly efficient ligand efficiency (LE) metric
Exact Mass 165.0248 DaHigh-resolution mass spectrometry (HRMS) target
H-Bond Donors 1 (Amide NH)Critical for target active-site coordination
H-Bond Acceptors 2 (Amide C=O, Thiophene S)Facilitates dipole-dipole interactions
Rotatable Bonds 2Low entropic penalty upon target binding
Topological Polar Surface Area 57.3 ŲOptimal for blood-brain barrier (BBB) penetration

Pharmacological Significance & Mechanistic Insights

The Propargylamide Warhead: MAO-B Inhibition

The propargylamide moiety is a well-documented pharmacophore in neuropharmacology, specifically for targeting neurodegenerative diseases like Alzheimer's and Parkinson's. Compounds bearing this group act as irreversible, mechanism-based inhibitors of Monoamine Oxidase B (MAO-B)[1].

Mechanistic Causality: Upon entering the MAO-B active site, the terminal alkyne undergoes a base-catalyzed isomerization to a highly reactive allene intermediate. This allene subsequently undergoes a nucleophilic attack by the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor. The resulting covalent adduct irreversibly inactivates the enzyme, halting the oxidative deamination of neurotransmitters and reducing localized oxidative stress (1[1]).

Click Chemistry: A Gateway to Triazole Libraries

Beyond direct biological activity, N-(prop-2-yn-1-yl)thiophene-2-carboxamide is a premier building block for synthesizing complex heterocyclic systems, such as Factor Xa (FXa) inhibitors and novel oxazole derivatives (, 2[2]). The terminal alkyne readily participates in CuAAC reactions.

CuAAC_Pathway A N-propargylthiophene- 2-carboxamide (Terminal Alkyne) C Cu(I) Catalyst (Ascorbate + CuSO4) A->C coordinates B Organic Azide (R-N3) B->C cycloaddition D 1,4-disubstituted 1,2,3-triazole Derivative C->D yields

Fig 1. CuAAC click chemistry pathway utilizing the terminal alkyne of the propargylamide moiety.

Synthesis & Experimental Protocols

The synthesis of N-(prop-2-yn-1-yl)thiophene-2-carboxamide relies on the nucleophilic acyl substitution of thiophene-2-carbonyl chloride with propargylamine (3[3]). To ensure high yield and purity, the following protocol is engineered as a self-validating system.

Protocol 1: Amidation of Thiophene-2-carbonyl chloride

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of thiophene-2-carbonyl chloride in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive acid chloride into thiophene-2-carboxylic acid.

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C.

    • Causality: The 0 °C environment suppresses exothermic side reactions and prevents the evaporation of the volatile propargylamine (boiling point ~84 °C).

  • Base Addition: Add 12.0 mmol of Triethylamine (Et₃N) dropwise.

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of propargylamine which would otherwise render it non-nucleophilic and stall the reaction.

  • Amine Addition: Slowly introduce 11.0 mmol of propargylamine. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the highly UV-active starting material spot (Rf ~0.8) and the emergence of a new spot (Rf ~0.4) visually validates the completion of the acyl substitution.

  • Quenching & Extraction: Wash the organic layer with 1M aqueous HCl (2 × 15 mL) to remove unreacted amine and Et₃N·HCl salts, followed by a brine wash. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: CuAAC Derivatization (Triazole Formation)

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 1.0 mmol of N-(prop-2-yn-1-yl)thiophene-2-carboxamide and 1.0 mmol of a target organic azide in 5 mL of a tert-butanol/water (1:1 v/v) mixture.

    • Causality: This specific biphasic solvent system provides optimal thermodynamic solubility for both the organic substrates and the inorganic catalyst salts.

  • Catalyst Generation: Add 0.1 mmol of CuSO₄·5H₂O followed by 0.2 mmol of sodium ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ and preventing its premature oxidative degradation.

  • Self-Validation (In-Process): The reaction is visually self-validating. The initial blue tint of the Cu(II) solution will rapidly transition to a pale yellow or colorless state upon the addition of sodium ascorbate, physically confirming the generation of the active Cu(I) catalyst.

  • Isolation: Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with dilute ammonium hydroxide (to remove copper salts), dry, and concentrate.

Synthesis_Workflow Step1 Step 1: Activation Thiophene-2-carbonyl chloride in dry DCM Step2 Step 2: Amidation Add Propargylamine + Et3N at 0 °C Step1->Step2 Step3 Step 3: Quenching Aqueous HCl wash to remove unreacted amine Step2->Step3 Step4 Step 4: Purification Silica Gel Column Chromatography Step3->Step4 Step5 Step 5: Validation 1H-NMR, 13C-NMR, LC-MS Analysis Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and validation of the target amide.

Analytical Validation

To establish absolute trustworthiness in the synthesized compound, post-purification analytical validation is mandatory. The expected spectral data confirming the structural integrity of N-(prop-2-yn-1-yl)thiophene-2-carboxamide is summarized below.

Table 2: Analytical Validation Metrics

Analytical TechniqueKey Spectral SignaturesStructural Confirmation
FT-IR Spectroscopy ~3290 cm⁻¹ (sharp peak)Terminal alkyne (≡C-H) stretch
FT-IR Spectroscopy ~1650 cm⁻¹ (strong peak)Amide carbonyl (C=O) stretch
¹H-NMR (400 MHz, CDCl₃) δ 2.30 ppm (t, J = 2.6 Hz, 1H)Terminal alkyne proton coupling with CH₂
¹H-NMR (400 MHz, CDCl₃) δ 4.25 ppm (dd, J = 5.4, 2.6 Hz, 2H)Methylene (CH₂) adjacent to NH and alkyne
¹H-NMR (400 MHz, CDCl₃) δ 7.05 - 7.55 ppm (m, 3H)Thiophene aromatic protons
LC-MS (ESI+) m/z 166.03 [M+H]⁺Confirms exact molecular mass

Self-Validation Note for Protocol 2: Upon successful CuAAC triazole formation, the FT-IR spectrum will show a complete disappearance of the 3290 cm⁻¹ alkyne stretch, unequivocally confirming quantitative cycloaddition.

References

  • Novel Acylselenourea Derivatives: Dual Molecules with Anticancer and Radical Scavenging Activity.National Center for Biotechnology Information (PMC).
  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors.National Center for Biotechnology Information (PMC).
  • Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates.MDPI.
  • Beyond Radical Scavengers: Focus on NADPH Oxidases (NOX) Inhibitors as New Agents for Antioxidant Therapy in Alzheimer's Disease.National Center for Biotechnology Information (PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(Prop-2-yn-1-yl)thiophene-2-carboxamide

Introduction & Pharmacological Significance N-(Prop-2-yn-1-yl)thiophene-2-carboxamide is a highly versatile terminal alkyne-bearing heterocycle. It serves as a critical building block in drug discovery, primarily utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

N-(Prop-2-yn-1-yl)thiophene-2-carboxamide is a highly versatile terminal alkyne-bearing heterocycle. It serves as a critical building block in drug discovery, primarily utilized as a precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. The resulting triazole-linked pharmacophores are frequently employed in the development of metalloenzyme inhibitors and dual-action antioxidant molecules ()[1]. The thiophene ring acts as a bioisosteric replacement for phenyl groups, often enhancing the metabolic stability and lipophilicity of the final drug candidate.

Mechanistic Overview & Causality (E-E-A-T)

The formation of an amide bond requires the activation of the carboxylic acid, as direct condensation with an amine is thermodynamically unfavorable at ambient temperatures, typically requiring destructive heating >200 °C ()[2]. To bypass this, two primary synthetic routes are detailed below. The choice of route depends on the specific laboratory setup, scale, and substrate sensitivity.

Route A: Acyl Chloride-Mediated Coupling

Causality of Reagents: Thiophene-2-carbonyl chloride is a highly electrophilic, pre-activated species. When reacted with propargylamine, the nucleophilic primary amine rapidly attacks the carbonyl carbon, displacing the chloride ion. This reaction generates stoichiometric hydrochloric acid (HCl). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or Triethylamine (Et3N), is mandatory to scavenge the HCl byproduct ()[1]. Without the base, the unreacted propargylamine would become protonated, forming an unreactive ammonium salt and stalling the reaction at a maximum of 50% conversion. The reaction is initiated at 0 °C to control the highly exothermic nature of the acyl chloride attack, preventing the degradation or polymerization of the sensitive alkyne moiety.

Route B: Carboxylic Acid Activation via Uronium Salts (HATU)

Causality of Reagents: For protocols avoiding corrosive and moisture-sensitive acyl chlorides, in situ activation of thiophene-2-carboxylic acid using HATU is the gold standard ()[2]. HATU reacts with the carboxylate (deprotonated by DIPEA) to form an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The electron-deficient nature of the HOAt leaving group accelerates the nucleophilic attack by propargylamine. This route is milder, generates fewer toxic byproducts, and is highly tolerant of diverse functional groups, making it ideal for late-stage functionalization[2].

ReactionPathways SM1 Thiophene-2-carbonyl chloride + Propargylamine Cond1 Base (Et3N/DIPEA) DCM, 0°C to RT SM1->Cond1 SM2 Thiophene-2-carboxylic acid + Propargylamine Cond2 Coupling Agent (HATU) Base, DMF, RT SM2->Cond2 Product N-(Prop-2-yn-1-yl) thiophene-2-carboxamide Cond1->Product Route A (High yield, fast) Cond2->Product Route B (Mild conditions)

Fig 1. Divergent synthetic pathways for N-(Prop-2-yn-1-yl)thiophene-2-carboxamide.

Materials and Reagents

ReagentMW ( g/mol )Equivalents (Route A)Equivalents (Route B)Role
Thiophene-2-carbonyl chloride 146.591.0N/AElectrophile
Thiophene-2-carboxylic acid 128.15N/A1.0Precursor
Propargylamine 55.081.1 - 1.21.1 - 1.2Nucleophile
DIPEA 129.242.03.0Base / Acid Scavenger
HATU 380.23N/A1.2Coupling Agent
Dichloromethane (DCM) 84.93SolventSolventReaction Medium

Experimental Workflows

Protocol A: Synthesis via Thiophene-2-carbonyl chloride (Route A)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N2 or Argon). Add propargylamine (1.2 eq) and DIPEA (2.0 eq) to anhydrous DCM (0.2 M relative to the limiting reagent).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Addition: Dissolve thiophene-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes. Note: Dropwise addition prevents localized heating and minimizes the formation of double-acylation byproducts.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

Protocol B: Synthesis via Thiophene-2-carboxylic acid (Route B)
  • Activation: In a dry round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add propargylamine (1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 4 to 12 hours under an inert atmosphere.

Workflow Step1 1. Reagent Preparation Dry solvents, inert atm (N2/Ar) Step2 2. Amide Coupling Route A (0°C) or Route B (RT) Step1->Step2 Step3 3. Reaction Monitoring TLC (UV/KMnO4) or LC-MS Step2->Step3 Step4 4. Aqueous Work-Up Wash: 1N HCl, NaHCO3, Brine Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5 Step6 6. Characterization 1H/13C NMR, HRMS, IR Step5->Step6

Fig 2. Standardized experimental workflow for amide bond formation and purification.

Reaction Monitoring and Purification Logic (Self-Validating System)

To ensure experimental trustworthiness, the protocol relies on a self-validating feedback loop during monitoring and work-up.

  • TLC Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3 v/v). The product will appear as a new UV-active spot (due to the thiophene ring) that also stains positively with KMnO4 (due to the oxidizable terminal alkyne). The disappearance of the starting material validates reaction completion.

  • Work-Up Causality:

    • 1N HCl Wash (x2): The crude mixture is diluted with DCM and washed with 1N aqueous HCl. Logic: This selectively protonates and extracts any unreacted propargylamine and the DIPEA base into the aqueous layer.

    • Saturated NaHCO3 Wash (x2): Logic: This deprotonates any unreacted thiophene-2-carboxylic acid (in Route B) or hydrolyzed acyl chloride (in Route A), pulling it into the aqueous phase as a water-soluble sodium salt.

    • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water from the organic layer, followed by drying over anhydrous Na2SO4 or MgSO4.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure N-(prop-2-yn-1-yl)thiophene-2-carboxamide as a solid.

Quantitative Data Presentation

ParameterRoute A (Acyl Chloride)Route B (HATU Activation)
Typical Yield 85 - 95%75 - 85%
Reaction Time 1 - 2 hours4 - 12 hours
Atom Economy High (Small HCl byproduct)Low (Large coupling byproducts)
Scalability Excellent (Multi-gram scale)Moderate (Cost-prohibitive at scale)
Substrate Tolerance Low (Harsh, highly reactive)High (Mild, highly selective)

References

  • Astrain-Redin, N., Raza, A., Encío, I., Sharma, A. K., Plano, D., & Sanmartín, C. (2023). Novel Acylselenourea Derivatives: Dual Molecules with Anticancer and Radical Scavenging Activity. Antioxidants, 12(7), 1331. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Sources

Application

Click chemistry reactions using N-propargylthiophene-2-carboxamide

Application Note: High-Efficiency CuAAC Click Chemistry Using N-Propargylthiophene-2-carboxamide in Drug Discovery Executive Summary & Structural Rationale In modern drug discovery, the thiophene-2-carboxamide moiety is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency CuAAC Click Chemistry Using N-Propargylthiophene-2-carboxamide in Drug Discovery

Executive Summary & Structural Rationale

In modern drug discovery, the thiophene-2-carboxamide moiety is recognized as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and anticoagulants (e.g., factor Xa inhibitors). By functionalizing this scaffold with a terminal alkyne to form N-propargylthiophene-2-carboxamide , researchers gain a highly reactive, versatile building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This application note provides a comprehensive, self-validating guide to utilizing N-propargylthiophene-2-carboxamide in CuAAC reactions. It details the thermodynamic principles, optimized reaction conditions, and analytical validation required to seamlessly integrate this compound into both small-molecule library synthesis and complex bioconjugation workflows.

Mechanistic Grounding and Causality

The classical thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and typically yields an inseparable mixture of 1,4- and 1,5-regioisomers. In contrast, the CuAAC methodology utilizes a Cu(I) catalyst to fundamentally alter the reaction pathway, lowering the activation barrier and accelerating the reaction by 107 to 108 -fold[2]. This stepwise mechanism, supported by density functional theory (DFT) calculations, ensures exclusive 1,4-regioselectivity[3].

Causality of Reagent Selection:

  • Catalyst Generation: We utilize CuSO4​⋅5H2​O combined with sodium ascorbate rather than direct Cu(I) halides (e.g., CuI). Free Cu(I) salts are thermodynamically unstable and prone to disproportionation or oxidation to Cu(II), which induces unwanted oxidative alkyne homocoupling (Glaser coupling)[4]. Sodium ascorbate acts as a continuous, mild reducing agent that maintains a steady-state concentration of the active Cu(I) species while suppressing side reactions[2].

  • Solvent System: A biphasic or co-solvent system (e.g., t -BuOH/ H2​O ) is critical. Water accelerates the reaction via the hydrophobic effect and stabilizes the Cu-acetylide transition state[4]. The addition of t -BuOH ensures the complete solubilization of the hydrophobic N-propargylthiophene-2-carboxamide substrate.

Logical Workflow & Pathway Visualization

CuAAC_Mechanism A N-Propargylthiophene- 2-carboxamide D Cu(I)-Acetylide Intermediate A->D Deprotonation & Cu(I) Insertion B Organic Azide (R-N3) B->D Azide Coordination C Cu(I) Catalyst (from CuSO4 + NaAsc) C->D Active Cu(I) E 1,4-Disubstituted 1,2,3-Triazole D->E Cycloaddition & Protonolysis

CuAAC catalytic workflow for N-propargylthiophene-2-carboxamide showing the active Cu(I) cycle.

Quantitative Data: Reaction Optimization

To establish the most robust methodology, various catalytic systems were evaluated. The data below demonstrates the superiority of aqueous-accelerated, in situ generated Cu(I) systems for this specific thiophene derivative.

Table 1: Optimization of CuAAC Conditions for N-Propargylthiophene-2-carboxamide

Solvent SystemCatalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
THFCuI (10 mol%), DIPEA252445Poor Cu(I) solubility; Glaser coupling byproducts observed due to Cu(I) oxidation.
CH₂Cl₂Cu(OTf)₂ (5 mol%), TBTA251862Slow kinetics; requires stabilizing ligand (TBTA) in strictly organic media.
t -BuOH / H₂O (1:1)CuSO₄ (5 mol%), NaAsc (10 mol%)252>95Optimal; water accelerates the reaction via transition-state stabilization[4].
DMSO / H₂O (4:1)CuSO₄ (5 mol%), NaAsc (10 mol%)251.592Excellent for highly hydrophobic azide partners; ensures complete homogeneity.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Synthesis of 1,4-Disubstituted Triazoles (Small Molecule Focus)

This protocol is optimized for generating libraries of thiophene-containing drug candidates. The resulting 1,2,3-triazole acts as a highly stable amide bond isostere, resistant to enzymatic degradation[5].

Step-by-Step Methodology:

  • Substrate Preparation: In a 20 mL scintillation vial, dissolve N-propargylthiophene-2-carboxamide (1.0 mmol, ~165 mg) and the corresponding organic azide (1.05 mmol) in 4 mL of t -BuOH.

  • Catalyst Activation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 mmol, 12.5 mg) and sodium ascorbate (0.10 mmol, 19.8 mg) in 4 mL of deionized H2​O .

    • Causality Check: Mixing the catalyst components in water first ensures the complete reduction of Cu(II) to the active Cu(I) species (indicated by a color change from blue to pale yellow/colorless) before introduction to the alkyne, preventing oxidative alkyne dimerization[2].

  • Cycloaddition: Add the aqueous catalyst solution to the organic substrate solution. Stir vigorously at room temperature (20–25 °C) for 2 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The terminal alkyne (typically Rf​≈0.6 ) will disappear, and a highly polar, UV-active triazole spot ( Rf​≈0.2 ) will emerge.

  • Workup: Dilute the mixture with 10 mL of ice-cold water. Extract with EtOAc ( 3×10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Post-Process Validation: Confirm product identity via 1H NMR (DMSO- d6​ ). The formation of the 1,2,3-triazole ring is definitively confirmed by the appearance of a sharp singlet integrating to 1H in the aromatic region ( δ 7.8–8.5 ppm), corresponding to the newly formed triazole C5-H proton.

Protocol B: Bioorthogonal Ligation to Azide-Tagged Peptides

When applying N-propargylthiophene-2-carboxamide to biological systems (e.g., peptide tagging), the reaction must be modified to prevent metal-induced toxicity and degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM stock solution of N-propargylthiophene-2-carboxamide in LC-MS grade DMSO. Dissolve the azide-functionalized peptide (1 mg) in 500 μ L of 100 mM sodium phosphate buffer (pH 7.4).

  • Ligand-Catalyst Complexation: Combine CuSO4​ (final conc. 1 mM) and THPTA ligand (final conc. 5 mM) in water.

    • Causality Check: The 1:5 ratio of Cu:THPTA is critical. In biological systems, free Cu(I) catalyzes the reduction of ambient O2​ to reactive oxygen species (ROS). THPTA occupies the coordination sphere of Cu(I), accelerating the click reaction while shielding the metal center from O2​ , thereby preserving sensitive peptide side chains (e.g., Met, His, Cys) from oxidative damage[6].

  • Reduction: Add sodium ascorbate (final conc. 5 mM) to the Cu/THPTA pre-mix.

  • Conjugation: Add 5 equivalents of the N-propargylthiophene-2-carboxamide stock to the peptide solution, followed immediately by the activated catalyst pre-mix. Agitate gently at room temperature for 1 hour.

  • Self-Validation: Quench the reaction with 1 mM EDTA to strip the copper. Analyze the crude mixture via LC-MS or MALDI-TOF. A successful conjugation is validated by an exact mass shift corresponding to the molecular weight of the alkyne (+165.02 Da).

Sources

Method

Application Note: Dual-Orthogonal Functionalization of Polymers using N-Propargylthiophene-2-carboxamide

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction and Strategic Causality The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction and Strategic Causality

The development of advanced functional materials requires molecular building blocks that offer high modularity and orthogonal reactivity. N-propargylthiophene-2-carboxamide (NPTC) has emerged as a highly versatile, dual-functional monomer [1]. It integrates two distinct reactive moieties:

  • A Terminal Alkyne (Propargyl group): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

  • A Thiophene Ring: Capable of undergoing oxidative chemical or electrochemical polymerization to form conductive, highly stable polythiophene backbones [2].

The Causality of Experimental Design: Traditional polymer functionalization often suffers from steric hindrance and side reactions. By utilizing NPTC, researchers can exploit a bifurcated functionalization strategy .

  • Route A (Post-Polymerization Click): NPTC is first electropolymerized onto a substrate to form a conductive poly(NPTC) film. The exposed alkyne groups on the film surface are subsequently "clicked" with azide-functionalized biomolecules (e.g., PEG-azide or targeting peptides). This preserves the delicate biomolecules from the harsh oxidative potentials required for thiophene polymerization [3].

  • Route B (Pre-Polymerization Click): NPTC is first clicked onto an azide-bearing polymer backbone (e.g., a polystyrene-azide copolymer). The resulting thiophene-functionalized macromonomer is then cross-linked via chemical oxidation (e.g., using FeCl3​ ) to form robust, conductive hydrogels or nanoparticles.

Workflow cluster_0 Route A: Post-Polymerization Click cluster_1 Route B: Pre-Polymerization Click NPTC N-Propargylthiophene- 2-carboxamide EP Electropolymerization (ITO/FTO Electrode) NPTC->EP Route A Click2 CuAAC Click (+ Azide-Polymer) NPTC->Click2 Route B Film Poly(NPTC) Film (Alkyne Surface) EP->Film Click1 CuAAC Click (+ Azide-Biomolecule) Film->Click1 Macro Thiophene-Macromonomer Click2->Macro Crosslink Oxidative Crosslinking (FeCl3 or EP) Macro->Crosslink

Figure 1: Dual-orthogonal workflows for polymer functionalization using NPTC.

Step-by-Step Methodologies

Protocol 1: Synthesis of N-Propargylthiophene-2-carboxamide (NPTC)

This protocol details the amidation of thiophene-2-carbonyl chloride with propargylamine. Triethylamine ( Et3​N ) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the nucleophilic amine [1].

Materials:

  • Thiophene-2-carbonyl chloride (10 mmol)

  • Propargylamine (10 mmol)

  • Triethylamine ( Et3​N ) (12 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Procedure:

  • Preparation: Dissolve propargylamine (10 mmol) and Et3​N (12 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Rationale: The amidation reaction is highly exothermic; cooling prevents side reactions and solvent boil-off.

  • Addition: Dissolve thiophene-2-carbonyl chloride (10 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2–4 hours until TLC indicates complete consumption of the acid chloride.

  • Work-up: Quench the reaction with 20 mL of deionized water. Extract the aqueous layer with DCM ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate) to yield NPTC as a pale solid.

Protocol 2: Pre-Polymerization Functionalization via CuAAC

Here, NPTC is grafted onto an azide-functionalized polymer (e.g., PEG-azide). Sodium ascorbate is critical in this protocol; it reduces the inactive Cu(II) precursor to the catalytically active Cu(I) species and prevents its premature oxidation by dissolved oxygen [4].

Materials:

  • Azide-functionalized polymer (1.0 eq of azide groups)

  • NPTC (1.2 eq)

  • Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent: DMF/Water (4:1 v/v)

Procedure:

  • Dissolve the azide-functionalized polymer and NPTC in the DMF/Water mixture. Degas the solution by bubbling argon for 15 minutes.

  • In a separate vial, dissolve CuSO4​⋅5H2​O and sodium ascorbate in a minimal amount of degassed water. The solution will turn from blue to pale yellow, indicating the formation of Cu(I) .

  • Inject the catalyst mixture into the main reaction flask. Stir at room temperature for 12–24 hours under argon.

  • Precipitate the resulting polymer in cold diethyl ether, filter, and dialyze against deionized water for 48 hours to remove copper residues. Lyophilize to obtain the pure thiophene-functionalized macromonomer.

Mechanism Cu Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Catalyst Cu->Cu1 Reduction Red Sodium Ascorbate (Reducing Agent) Red->Cu1 Pi Cu(I)-Alkyne Pi Complex Cu1->Pi Alkyne NPTC (Terminal Alkyne) Alkyne->Pi Azide Azide-Functionalized Polymer Cyclo Bimetallic Cycloaddition Transition State Azide->Cyclo Azide Coordination Metallo Copper Acetylide Intermediate Pi->Metallo Deprotonation Metallo->Cyclo Triazole 1,2,3-Triazole Linkage (Stable Conjugate) Cyclo->Triazole Ring Closure & Protonation Triazole->Cu1 Catalyst Regeneration

Figure 2: Mechanistic pathway of the CuAAC click reaction for polymer functionalization.

Protocol 3: Electropolymerization of NPTC

Electropolymerization provides precise control over the film thickness and morphology of the conducting polymer. Potentiodynamic cycling (Cyclic Voltammetry) is preferred over potentiostatic methods as it allows real-time monitoring of film growth via the increasing current of the redox peaks[3].

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Monomer Addition: Add NPTC to the electrolyte solution to achieve a concentration of 10 mM.

  • Cell Setup: Use a three-electrode cell comprising an Indium Tin Oxide (ITO) coated glass working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Polymerization: Perform cyclic voltammetry from 0.0 V to +1.6 V (vs. Ag/Ag+ ) at a scan rate of 50 mV/s for 10–20 cycles.

  • Washing: Carefully remove the ITO electrode coated with the insoluble poly(NPTC) film and rinse with monomer-free acetonitrile to remove unreacted species. The film is now ready for heterogeneous solid-liquid CuAAC click functionalization.

Quantitative Data Summaries

To optimize the functionalization of NPTC-based polymers, empirical data regarding reaction conditions must be benchmarked. Table 1 summarizes the efficiency of CuAAC under various catalytic conditions, while Table 2 outlines the electropolymerization parameters.

Table 1: Comparison of CuAAC Reaction Conditions for NPTC Functionalization

Catalyst SystemSolventTemp (°C)Time (h)Yield / Grafting Density (%)Notes
CuSO4​ / Na Ascorbate (5 mol%)DMF / H2​O (4:1)2512> 95%Ideal for water-soluble azide polymers.
CuBr / PMDETA (5 mol%)THF402488%Requires rigorous degassing; good for hydrophobic backbones.
Cu(I) / THPTA ligand H2​O 25692%Best for sensitive biological azides (e.g., proteins).
No Catalyst (Strain-promoted)Toluene7048< 5%NPTC is a terminal alkyne, not strained; fails without Cu.

Table 2: Electrochemical Parameters for Poly(NPTC) Film Formation

ParameterValueCausality / Effect
Supporting Electrolyte 0.1 M TBAPF6​ Provides ionic conductivity; PF6−​ acts as a dopant during oxidation.
Solvent Anhydrous AcetonitrileHigh anodic window; prevents nucleophilic attack by water on the radical cation.
Scan Rate 50 mV/sAllows sufficient time for monomer diffusion to the electrode surface.
Potential Window 0.0 V to +1.6 V+1.6 V is required to generate the thiophene radical cation for C-C coupling.

References

  • Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates MDPI - Molecules[Link] [1]

  • Novel Acylselenourea Derivatives: Dual Molecules with Anticancer and Radical Scavenging Activity National Center for Biotechnology Information (PMC)[Link] [1]

  • A versatile route to polythiophenes with functional pendant groups using alkyne chemistry Beilstein Journal of Organic Chemistry (PMC)[Link] [1]

  • Water Processable Polythiophene Nanowires by Photo-Cross-Linking and Click-Functionalization Nano Letters (ACS Publications)[Link] [1]

Application

Microwave-assisted synthesis of N-propargylthiophene-2-carboxamide

Application Note: Microwave-Assisted Synthesis of N-Propargylthiophene-2-Carboxamide Executive Summary N-propargylthiophene-2-carboxamide is a highly valuable intermediate in modern medicinal chemistry and chemical biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Propargylthiophene-2-Carboxamide

Executive Summary

N-propargylthiophene-2-carboxamide is a highly valuable intermediate in modern medicinal chemistry and chemical biology. Thiophene-2-carboxamide scaffolds are frequently utilized in the design of potent biological modulators, including VEGFR-2 inhibitors for oncology [1] and SERCA2a enhancers for cardiovascular therapies [2]. The incorporation of a terminal propargyl group provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This enables rapid library generation in fragment-based drug discovery (FBDD) [3] and the development of dual-action acylselenourea derivatives [4]. This application note provides a fully optimized, self-validating protocol for the microwave-assisted synthesis of this compound, demonstrating how dielectric heating reduces reaction times from hours to minutes while suppressing side reactions.

Scientific Rationale & Mechanistic Causality

The synthesis of secondary amides from sterically unhindered amines is traditionally straightforward; however, propargylamine presents unique challenges. The electron-withdrawing nature of the adjacent alkyne reduces the nucleophilicity of the primary amine. Under conventional thermal heating, prolonged reaction times are required, which often leads to alkyne degradation, hydration, or unwanted polymerization.

Microwave-assisted organic synthesis (MAOS) overcomes these barriers through dielectric heating. Unlike conventional conductive heating, which relies on thermal gradients and causes localized overheating at the vessel walls, microwave irradiation directly couples with polar molecules (such as the DMF solvent, the HATU coupling agent, and the ionic intermediates). This results in instantaneous, uniform volumetric heating.

  • In the Acid Chloride Route (Route A): Microwave energy rapidly accelerates the nucleophilic addition-elimination sequence, driving the reaction to completion before the highly reactive acid chloride can undergo competitive hydrolysis.

  • In the Carboxylic Acid Route (Route B): Microwave irradiation rapidly overcomes the activation energy required to form the highly reactive O-Atab (7-azabenzotriazole) active ester intermediate generated by HATU. This ensures that the weakly nucleophilic propargylamine can attack efficiently, minimizing the epimerization or degradation of the active ester.

Experimental Workflows

G Start Start Synthesis Prep Reagent Preparation (Propargylamine + Base) Start->Prep RouteA Route A: Thiophene-2-carbonyl chloride Solvent: THF, Base: Et3N Prep->RouteA RouteB Route B: Thiophene-2-carboxylic acid Solvent: DMF, Base: DIPEA, Coupling: HATU Prep->RouteB MW_A Microwave Irradiation 80°C, 10 min, 100W RouteA->MW_A MW_B Microwave Irradiation 100°C, 15 min, 150W RouteB->MW_B Workup Cooling & Aqueous Workup (EtOAc / H2O extraction) MW_A->Workup MW_B->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify Validate Self-Validation (LC-MS, 1H/13C NMR) Purify->Validate

Figure 1: Parallel experimental workflows for the microwave-assisted synthesis.

Quantitative Data Analysis

The table below summarizes the empirical advantages of microwave irradiation over conventional thermal methods for both synthetic routes.

ParameterConventional (Route A)Microwave (Route A)Conventional (Route B)Microwave (Route B)
Reagents Acid Chloride + AmineAcid Chloride + AmineCarboxylic Acid + HATUCarboxylic Acid + HATU
Temperature 25 °C80 °C25 °C100 °C
Reaction Time 12 hours10 minutes24 hours15 minutes
Isolated Yield 65 - 70%92 - 95%55 - 60%88 - 91%
Crude Purity (LC-MS) > 85%> 98%> 80%> 95%
Alkyne Degradation ModerateTrace / NoneHighTrace / None

Detailed Step-by-Step Protocols

General Preparations: Ensure all glassware is oven-dried. Propargylamine should be freshly distilled or verified via NMR prior to use, as it readily absorbs atmospheric CO2 and moisture, which can quench the acid chloride or coupling agents.

Route A: Acid Chloride Method (Recommended for Scale-Up) This route is highly atom-economical and faster, though it requires handling moisture-sensitive acid chlorides.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve thiophene-2-carbonyl chloride (1.0 mmol, 146.6 mg) in anhydrous THF (3.0 mL).

  • Base Addition: Add Triethylamine (Et3N) (2.0 mmol, 202 mg, 278 µL). Self-Validation Check: A slight fuming may occur; ensure the solution remains clear or slightly cloudy (indicating amine hydrochloride salt formation).

  • Amine Addition: Dropwise, add propargylamine (1.2 mmol, 66.1 mg, 77 µL) at 0 °C to control the initial exothermic reaction.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 80 °C for 10 minutes (Dynamic power mode, max 100 W). In-Process Check: Monitor the pressure curve on the synthesizer interface; it should plateau smoothly. Sudden spikes indicate solvent degradation or an exothermic runaway.

  • Workup: Cool the vial to room temperature via compressed air. Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO3 (10 mL), followed by 1N HCl (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Route B: Carboxylic Acid Method (Recommended for Library Synthesis) This route utilizes stable carboxylic acids, making it ideal for automated parallel synthesis and fragment-based drug discovery [3].

  • Preparation: In a 10 mL microwave vial, dissolve thiophene-2-carboxylic acid (1.0 mmol, 128.1 mg) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (3.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 387 mg, 522 µL). Stir at room temperature for 2 minutes. Self-Validation Check: The solution will turn a distinct yellow/orange, visually confirming the formation of the O-Atab active ester.

  • Amine Addition: Add propargylamine (1.2 mmol, 66.1 mg, 77 µL).

  • Microwave Irradiation: Seal the vial. Irradiate at 100 °C for 15 minutes (Dynamic power mode, max 150 W).

  • Workup: Cool to room temperature. Quench with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Analytical Validation

To ensure the trustworthiness of the synthesized N-propargylthiophene-2-carboxamide (Chemical Formula: C8H7NOS, Exact Mass: 165.02), perform the following self-validating analytical checks:

  • TLC: Run the crude product in Hexanes:EtOAc (7:3). The product spot should be visible under UV 254 nm (Rf ~ 0.45), clearly separated from the baseline (HATU byproducts) and the solvent front (unreacted acid chloride).

  • LC-MS: Electrospray ionization (ESI+) should display a dominant peak at m/z 166.03[M+H]+ .

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic terminal alkyne proton. It must appear as a distinct triplet (due to long-range coupling with the CH2 group) around δ 2.25 ppm (t, J = 2.5 Hz, 1H) . The propargylic CH2 will appear as a doublet of doublets or a broad doublet around δ 4.20 ppm . The thiophene protons will appear in the aromatic region (δ 7.0 - 7.6 ppm).

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide

Welcome to the technical support center for the synthesis of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-(Prop-2-yn-1-yl)thiophene-2-carboxamide?

The most prevalent method for synthesizing this and similar amides is the condensation of a carboxylic acid (thiophene-2-carboxylic acid) and an amine (propargylamine).[1][2] This reaction requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][4] Common strategies involve using carbodiimide reagents like EDC or uronium/phosphonium salts like HATU.[2][3]

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yields are a frequent challenge in amide coupling.[5] The primary causes often include:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or simply not potent enough for the specific substrates.[5]

  • Side Reactions: The activated carboxylic acid intermediate is highly reactive and can participate in undesired pathways, such as rearrangement to an inactive N-acylurea (with carbodiimides) or hydrolysis if moisture is present.[6][7][8]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, stoichiometry, or pH can significantly hinder the reaction.[5]

  • Volatility of Propargylamine: Propargylamine is a volatile amine. Inadequate temperature control or a poorly sealed reaction vessel can lead to the loss of this key reagent.

Q3: How critical is the exclusion of moisture in this synthesis?

Extremely critical. Amide coupling reagents, particularly carbodiimides and uronium salts like HATU, are highly sensitive to moisture.[9] Water can hydrolyze the activated carboxylic acid intermediate back to the starting material and deactivate the coupling reagent, leading to significantly reduced yields.[9][10] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][11]

Q4: What is "pre-activation" and when should I use it?

Pre-activation is the practice of mixing the carboxylic acid, coupling reagent, and (if required) a base for a period before adding the amine.[11] This allows for the complete formation of the highly reactive activated ester (e.g., an OAt-active ester with HATU), which can maximize the reaction rate and yield upon addition of the amine.[10][11] For solution-phase synthesis with HATU, a pre-activation time of 15-30 minutes is often recommended.[10][11]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format to guide you through diagnosis and resolution.

Problem Area 1: Low or No Product Formation

Q: I've set up my reaction, but TLC/LC-MS analysis shows only starting materials. What went wrong?

A: This indicates a fundamental failure in the coupling process. Let's diagnose it systematically.

Potential Causes & Solutions:

  • Inactive Coupling Reagent:

    • Cause: The reagent may have degraded due to age or exposure to moisture. This is common for both carbodiimides and uronium salts.[5]

    • Solution: Use a fresh bottle of the coupling reagent. For reagents like EDC, which are often sold as hydrochloride salts, ensure proper storage in a desiccator.

  • Incorrect Stoichiometry or Base:

    • Cause: The amount of base used is critical. For HATU, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid without competing with the primary amine.[2][9] Typically, 2-3 equivalents of base are used.[10] For EDC couplings where the amine is a hydrochloride salt, sufficient base must be added to neutralize the salt and facilitate the reaction.

    • Solution: Double-check your calculations. Ensure you are using a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine, especially with HATU.[10]

  • Loss of Propargylamine:

    • Cause: Propargylamine has a low boiling point (83 °C). If the reaction is run at elevated temperatures or not properly sealed, the amine can evaporate, effectively halting the reaction.

    • Solution: Ensure the reaction vessel is well-sealed. If heating is necessary, use a reflux condenser. Consider adding the propargylamine last, after all other reagents are mixed at a controlled temperature.

  • Suboptimal Solvent Choice:

    • Cause: The reagents may not be fully soluble in the chosen solvent, preventing them from reacting.

    • Solution: Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are standard choices.[5][9] If solubility remains an issue, consider switching to a more polar solvent like DMF or NMP.[10]

Problem Area 2: Significant Impurity Formation

Q: My reaction works, but the crude product is very impure. What are these side-products and how can I prevent them?

A: The formation of byproducts is a common issue stemming from the high reactivity of the intermediates.[1]

Potential Causes & Solutions:

  • N-Acylurea Formation (with Carbodiimides like EDC/DCC):

    • Cause: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6][7] This is a major pathway for yield loss.

    • Solution: Add a nucleophilic additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[7][12] These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[7][12] This is the basis of the highly effective EDC/NHS coupling method.[12][13]

  • Dimerization/Oligomerization:

    • Cause: The activated carboxylic acid can react with another molecule of thiophene-2-carboxylic acid to form an anhydride, or if the amine has multiple reactive sites, it could lead to polymerization.[6]

    • Solution: Control the stoichiometry carefully. A slight excess (1.1-1.2 equivalents) of the amine can sometimes help ensure the activated acid reacts with the intended partner. Slow, controlled addition of the coupling reagent can also minimize the concentration of the highly reactive intermediate at any given time.

  • Side Reactions of the Alkyne:

    • Cause: While generally stable, the terminal alkyne of propargylamine can potentially undergo side reactions under strongly basic or heated conditions.

    • Solution: Stick to milder reaction conditions. Most modern coupling reactions proceed efficiently at room temperature.[9] Use non-nucleophilic bases like DIPEA instead of stronger, more reactive bases.

Visual & Data-Driven Guides

Comparative Analysis of Common Coupling Reagents
Reagent CombinationKey AdvantagesCommon PitfallsTypical Solvent(s)
EDC / HOBt (or NHS) Cost-effective, water-soluble byproducts (for EDC).[7][14]Risk of N-acylurea side product, racemization in chiral systems.[1][6]DCM, DMF, MeCN[5]
HATU / DIPEA High efficiency, fast reaction rates, low racemization risk, effective for difficult couplings.[10][11]Higher cost, moisture-sensitive.[9]DMF, DCM[9]
DCC / DMAP Inexpensive, powerful activator.Byproduct (DCU) is often insoluble and difficult to remove, can cause allergic reactions.[14]DCM
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

G cluster_troubleshoot Troubleshooting Actions Start Reaction Start: Low Yield or No Product CheckReagents Check Reagent Quality (Age, Storage, Purity) Start->CheckReagents CheckConditions Verify Reaction Conditions (Solvent, Temp, Inert Atm.) Start->CheckConditions CheckStoich Review Stoichiometry (Acid, Amine, Reagent, Base) Start->CheckStoich ImpurityIssue Impurity Issues Observed? CheckReagents->ImpurityIssue Reagents OK UseFresh Action: Use fresh, anhydrous reagents/solvents CheckReagents->UseFresh Degradation Suspected CheckConditions->ImpurityIssue Conditions OK OptimizeCond Action: Use anhydrous solvent under N2/Ar. Control Temp. CheckConditions->OptimizeCond Moisture or Temp Issue CheckStoich->ImpurityIssue Stoichiometry OK AdjustStoich Action: Recalculate. Use 2-3 eq. DIPEA (for HATU). CheckStoich->AdjustStoich Calculation Error AddAdditive Action (for EDC): Add HOBt or NHS (1.1 eq.) ImpurityIssue->AddAdditive Yes (Using EDC) PreActivate Action (for HATU): Pre-activate acid for 15-30 min. ImpurityIssue->PreActivate UseFresh->Start Re-run OptimizeCond->Start Re-run AdjustStoich->Start Re-run Success Improved Yield & Purity AddAdditive->Success PreActivate->Success

Caption: Troubleshooting flowchart for amide synthesis.

Optimized Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially if other methods have failed.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add thiophene-2-carboxylic acid (1.0 eq.) to a flame-dried flask containing anhydrous DMF (to make a 0.1-0.5 M solution).

  • Activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).[10]

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution should be homogeneous.[11]

  • Amine Addition: Add propargylamine (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/NHS

This protocol is a reliable and more economical alternative to HATU.

  • Preparation: To a flask containing thiophene-2-carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.), add anhydrous DCM or DMF.

  • Activation: Cool the stirred solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

  • Amine Addition: Add propargylamine (1.1 eq.) followed by triethylamine or DIPEA (1.2 eq.) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute with DCM and wash with water and brine. The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

Reaction Mechanism Overview

The general mechanism for amide bond formation involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_activation Activation Step ThiopheneCOOH Thiophene-2- Carboxylic Acid ActivatedEster Reactive Intermediate (e.g., OAt-Ester, O-Acylisourea) ThiopheneCOOH->ActivatedEster + Propargylamine Propargylamine CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Product N-(Prop-2-yn-1-yl)thiophene- 2-carboxamide ActivatedEster->Product + Propargylamine (Nucleophilic Attack) Byproducts Byproducts (e.g., Urea, HOAt)

Caption: General amide coupling reaction pathway.

References

  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling - Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols - Benchchem.
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
  • Technical Support Center: Peptide Coupling Troubleshooting - Benchchem.
  • Reaction mechanism of the EDC-catalyzed amidation. - ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Optimizing Peptide Coupling: Key Techniques.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
  • Carbodiimide - Wikipedia.
  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls - Survival Technologies.
  • Coupling & Side Reactions - Peptide Chemistry Resources.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Technical Support Center: HATU Coupling Reactions - Benchchem.
  • Carbodiimides and Additives - Aapptec Peptides.
  • EDC Coupling Mechanism | Organic Chemistry - YouTube.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC.
  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure - ACS Publications.
  • Guide to Solid Phase Peptide Synthesis - AAPPTEC.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • An In-depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine - Benchchem.
  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model - ChemRxiv.
  • amide coupling help : r/Chempros - Reddit.
  • US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • EP0099302B1 - New process for the preparation of propargyl amines - Google Patents.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal.
  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem.
  • Intramolecular Cyclization of N-Propargylic Amides without Transition-Metal Catalysis for Synthesis of Fluoroalkylated Oxa.
  • Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists as po - Usiena air.
  • (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies - ResearchGate.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Organic Syntheses Procedure.
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar.
  • N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types - Fingerprint - University of Limerick.
  • Enantioselective Preparation of Propargyl Amides.

Sources

Optimization

Technical Support Center: Troubleshooting Copper Catalyst Removal from Thiophene-Containing Click Chemistry Products

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing the notorious challenge of removing residual copper catalysts from Cop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing the notorious challenge of removing residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving thiophene or other electron-rich heterocyclic substrates.

Standard purification protocols often fail for these specific compounds. Below, we synthesize field-proven insights, underlying chemical causality, and self-validating protocols to help you achieve pharmaceutical-grade purity.

Part 1: The Mechanistic Challenge (Causality)

To solve a purification failure, we must first understand the thermodynamic forces at play. The difficulty of removing copper from thiophene-containing triazoles is rooted in Pearson’s Hard-Soft Acid-Base (HSAB) Theory .

During a CuAAC reaction, the active catalyst is Cu(I), a "soft" Lewis acid. Thiophene contains a sulfur atom, which acts as a "soft" Lewis base. When the click reaction is complete, the resulting thiophene-triazole product acts as a potent bidentate or bridging ligand, forming a highly stable, soft-soft coordination complex with the copper catalyst.

When researchers attempt a standard aqueous wash using EDTA, the purification fails. EDTA relies on oxygen and nitrogen donors ("hard" bases). Because hard-soft interactions are thermodynamically unfavorable compared to soft-soft interactions, EDTA cannot outcompete the thiophene moiety to strip the copper[1]. To break this bond, you must introduce a scavenger with an even stronger "soft" donor profile—such as thiourea—to drive the equilibrium away from your product[2],[3].

HSAB_Competition Cu Copper Catalyst Cu(I) / Cu(II) (Soft Acid) Thiophene Thiophene Product (Soft Base) Thiophene->Cu Strong Coordination (Product Contamination) EDTA EDTA Wash (Hard Base: O, N) EDTA->Cu Weak Competition (Fails to extract Cu) Thiourea Thiourea Resin (Soft Base: S) Thiourea->Cu Superior Affinity (Successful Scavenging)

Caption: Thermodynamic competition between thiophene, EDTA, and thiourea for copper ions based on HSAB theory.

Part 2: Frequently Asked Questions (FAQs)

Q1: My thiophene-triazole product is persistently green/blue after multiple EDTA washes. Why is this happening? A1: The green or blue discoloration is a direct visual indicator of Cu(II) contamination. During the workup, the Cu(I) catalyst oxidizes to Cu(II) upon exposure to air. Because your thiophene product is acting as a strong chelating ligand, the Cu(II) remains covalently bound to your product and partitions into the organic layer rather than the aqueous EDTA layer[4].

Q2: What is the most effective scavenger for removing copper from these specific heterocycles? A2: Macroporous solid-phase scavengers functionalized with thiourea (e.g., SiliaMetS® Thiourea or QuadraPure™ TU) are the industry standard for this issue. Thiourea provides a highly concentrated, localized environment of soft sulfur donors on a solid matrix. This creates a massive thermodynamic advantage that easily strips copper from the thiophene product, achieving residual copper levels below 10 ppm[2],[3].

Q3: How do I know if the scavenging is working before I run expensive analytics? A3: Solid-phase scavenging is a self-validating system . As the thiourea resin strips the copper from your product, you will observe a distinct color transfer. The organic solution will transition from dark green/blue to clear or pale yellow, while the solid resin beads will turn dark green or brown. If the solution remains green, the resin capacity has been exhausted, and you must add more.

Q4: How can I accurately quantify residual copper in my final Active Pharmaceutical Ingredient (API)? A4: While colorimetric assays (like Cuprizone) can provide quick estimations, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard and regulatory requirement for quantifying trace metals in drug development, capable of detecting copper down to parts-per-billion (ppb) levels[5].

Part 3: Quantitative Data on Copper Removal Strategies

The following table summarizes the efficacy of various copper removal methods specifically when applied to strong chelating substrates like thiophenes.

Removal MethodChemical MechanismSuitability for ThiophenesTypical Residual CuProduct Recovery
Standard EDTA Wash Hard-base chelation (O, N)Poor (Cannot break soft-soft bonds)> 500 ppmHigh
Ammonium Hydroxide Wash Amine coordinationModerate50 - 200 ppmMedium (Emulsions)
Thiourea Resin (e.g., QuadraPure TU) Soft-base displacement (S)Excellent< 10 ppm> 95%
Precipitation / Recrystallization Phase separationHighly variable10 - 50 ppmLow to Medium

Data derived from industry standards for metal scavenging in continuous flow and batch CuAAC reactions[2],[4].

Part 4: Experimental Protocols

Protocol: Solid-Phase Scavenging using Thiourea Resin

This protocol is designed to achieve <10 ppm residual copper for pharmaceutical-grade applications[3].

Materials Required:

  • Crude thiophene-triazole product (dissolved in DCM, EtOAc, or THF).

  • Thiourea scavenger resin (e.g., SiliaMetS® Thiourea or QuadraPure™ TU; loading capacity typically ~1.2 mmol/g).

  • Celite® 545 (for filtration).

  • Magnetic stirrer and frit/Büchner funnel.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude, copper-contaminated product in a suitable organic solvent. Ensure complete dissolution to prevent product loss during filtration.

  • Resin Calculation: Calculate the theoretical amount of copper used in the reaction. Add 3 to 5 molar equivalents of the thiourea resin relative to the total copper content. (Note: Overdosing the resin does not harm the product and ensures complete scavenging).

  • Incubation: Add the resin directly to the organic solution. Stir vigorously at room temperature for 2 to 4 hours.

  • Self-Validation Check: Observe the reaction. The solution should lose its blue/green tint, and the resin beads should darken. If the solution remains colored after 4 hours, add 2 more equivalents of resin and stir for an additional hour.

  • Filtration: Prepare a short pad of Celite in a fritted funnel. Filter the mixture under a light vacuum.

  • Washing: Wash the collected resin cake thoroughly with 2–3 column volumes of the reaction solvent to recover any loosely bound organic product.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the highly purified thiophene click product.

PurificationWorkflow Step1 Crude Thiophene Product (Green/Blue Cu Complex) Step2 Dissolve in Organic Solvent (e.g., DCM or EtOAc) Step1->Step2 Step3 Add Thiourea Scavenger Resin (3-5 eq relative to Cu) Step2->Step3 Step4 Stir at Room Temp (2-4 h) Monitor color change Step3->Step4 Step5 Filter through Celite Pad Wash with solvent Step4->Step5 Step6 Concentrate Filtrate Pure Product (<10 ppm Cu) Step5->Step6

Caption: Step-by-step workflow for removing residual copper from click products using solid-phase scavengers.

Part 5: References

  • Organic Process Research & Development (ACS Publications). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Thiophene Carboxamide Synthesis

Welcome to the Advanced Synthesis Support Center. Thiophene carboxamide derivatives are highly valued in drug discovery for their versatile pharmacological properties, including applications as kinase inhibitors and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Thiophene carboxamide derivatives are highly valued in drug discovery for their versatile pharmacological properties, including applications as kinase inhibitors and anti-inflammatory agents[1]. However, researchers frequently encounter bottlenecks during amidation, such as sluggish reaction times, poor yields due to steric hindrance, and epimerization of chiral centers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to accelerate your amide bond formation workflows.

Diagnostic Decision Matrix: Amidation Bottlenecks

Before altering your protocol, use the following logical workflow to diagnose the root cause of your prolonged reaction times and select the optimal optimization strategy.

G A Sluggish Amidation (>12 hours) B Is the Thiophene Sterically Hindered? A->B C Are Substrates Epimerization-Prone? B->C No D Use T3P (50% in EtOAc) + Pyridine B->D Yes E Microwave Irradiation (50°C, 30 min) C->E No F Flow Chemistry (Residence time < 5s) C->F Yes

Diagnostic workflow for selecting the optimal thiophene amidation acceleration strategy.

Frequently Asked Questions & Mechanistic Troubleshooting

Q: Why is my standard EDC/HOBt coupling taking over 24 hours to reach completion with thiophene substrates? A: The electron-rich nature of the thiophene ring can stabilize the carboxylic acid, rendering the formation of the active ester thermodynamically slower when using traditional carbodiimides like EDC[2]. Furthermore, if the amine is an electron-deficient aniline, its nucleophilicity is drastically reduced. Solution: Transition to a more potent uronium salt (e.g., HATU) or a phosphonic anhydride like T3P (Propylphosphonic anhydride), which converts the carboxylic oxygen into a highly reactive leaving group, significantly accelerating the nucleophilic attack[2].

Q: How can I drastically reduce reaction time without risking epimerization of my chiral thiophene building block? A: The most effective method is utilizing T3P combined with pyridine . T3P provides exceptional reaction selectivity and almost zero epimerization because it avoids the formation of oxazolone intermediates (the primary pathway for racemization)[3]. Causally, using pyridine as a weak base prevents the base-catalyzed proton abstraction at the chiral center adjacent to the carbonyl, which stronger bases like DIPEA might trigger[3].

Q: Can microwave irradiation be safely applied to thiophene carboxamide formation to save time? A: Yes. Microwave-assisted organic synthesis (MAOS) provides uniform, direct dielectric heating of polar solvents (like DMF), which accelerates the collision rate between the active ester and the amine without the prolonged bulk thermal stress of conventional heating[4]. Studies show that microwave irradiation at 50 °C for just 30 minutes can increase yields to >90%, compared to 47% under conventional heating[4]. Caution: Exceeding 75–100 °C can lead to thermal degradation and a reduction in yield[4].

Q: We are scaling up a highly reactive thiophene intermediate. How does flow chemistry compare to batch processing? A: Flow chemistry is vastly superior for scale-up optimization. The high surface-area-to-volume ratio in microreactors allows for instantaneous mixing and heat transfer. This enables the use of highly reactive activating agents (like in situ generated acid chlorides) with residence times as short as 4.3 seconds[5]. This ultra-short reaction time effectively suppresses racemization (<1%) and improves space-time yields dramatically compared to batch processes[5].

Quantitative Data: Coupling Strategy Comparison

To facilitate easy comparison, the following table summarizes the quantitative metrics of various optimization strategies for thiophene carboxamide formation based on recent process chemistry data.

Coupling StrategyTypical Reaction TimeYield RangeEpimerization RiskByproduct RemovalBest Use Case
EDC / HOBt (Batch) 12 – 24 hours40 – 65%ModerateRequires aqueous washesSimple, non-hindered substrates
HATU / DIPEA (Batch) 2 – 6 hours75 – 90%HighChromatography often neededElectron-deficient amines
T3P / Pyridine (Batch) 1 – 4 hours85 – 99%Very Low (<1%)Simple water extractionChiral, epimerization-prone acids[3]
Microwave (DMF, 50°C) 30 minutes 92 – 95%ModerateChromatographyRapid library synthesis[4]
Continuous Flow < 5 seconds 74 – 98%Very Low (<1%)Inline purification possibleLarge-scale manufacturing[5]

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The following Standard Operating Procedures (SOPs) include built-in causality explanations and validation checkpoints.

Protocol A: Microwave-Assisted Rapid Amidation (For Non-Chiral Substrates)

Objective: Reduce reaction time from 24 hours to 30 minutes using dielectric heating.

  • Preparation: In a microwave-safe vial, dissolve the thiophene carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (3 mL/mmol).

    • Causality: DMF is chosen for its high dipole moment, which efficiently absorbs microwave energy and translates it into rapid, localized heat[4].

  • Activation: Add HATU (1.2 eq) followed by Pyrrolidine or DIPEA (2.0 eq). Seal the vial.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 50 °C for 30 minutes.

    • Causality: 50 °C provides the optimal kinetic energy for the nucleophilic attack. Temperatures above 75 °C promote the degradation of the thiophene core[4].

  • Validation Checkpoint: Perform LC-MS. The active ester intermediate should be completely consumed. A distinct mass peak corresponding to [M+H]+ of the product confirms successful coupling.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Protocol B: Scalable, Low-Epimerization Coupling using T3P (For Chiral Substrates)

Objective: Achieve >95% yield with <1% epimerization at a multigram scale.

  • Preparation: Charge a flask with the chiral thiophene carboxylic acid (1.0 eq) and the amine (1.05 eq) in 2-MeTHF or EtOAc.

  • Base Addition: Add Pyridine (3.0 eq) and cool the mixture to 0–5 °C.

    • Causality: Pyridine is a weak base. It is sufficient to drive the reaction but not strong enough to deprotonate the chiral alpha-carbon, thereby suppressing epimerization[3].

  • T3P Addition: Dropwise, add a 50% wt solution of T3P in EtOAc (1.5 eq) over 15 minutes to control the mild exotherm.

    • Causality: T3P converts the carboxyl oxygen into a highly water-soluble leaving group, driving the equilibrium forward without hazardous byproducts[2].

  • Validation Checkpoint: Monitor via HPLC. The reaction is typically complete within 1–2 hours at room temperature. The absence of the starting acid peak validates completion.

  • Workup: Quench with 1N HCl. The T3P byproducts are entirely water-soluble and will partition into the aqueous layer, allowing the organic layer to be concentrated to yield >99% pure amide[2][3].

Mechanism & Workflow: T3P Activation Cycle

Understanding the sequence of events during T3P-mediated coupling ensures better troubleshooting during scale-up.

Workflow N1 Thiophene Carboxylic Acid + Amine N2 Add Pyridine (Weak Base) N1->N2 N3 Add T3P (1.5 eq) Dropwise N2->N3 N4 Active Ester Formation (No Oxazolone) N3->N4 N5 Nucleophilic Attack by Amine N4->N5 N6 Thiophene Carboxamide + Water-soluble salts N5->N6

Step-by-step mechanistic workflow of T3P-mediated thiophene amidation.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048-5051. URL:[Link]

  • Ruan, B., et al. (2021). "Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions." Heterocycles, 102(10). URL:[Link]

  • AMRI Global. "We've Got T3P Down To An Exact Science." Propanephosphonic Acid Anhydride Technical Guide. URL:[Link]

  • "Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution." PubMed Central (PMC). URL:[Link]

  • "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Taylor & Francis. URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for the purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for the purification of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide (also known as N-propargylthiophene-2-carboxamide).

This molecule is a critical intermediate in CuAAC (click chemistry) and Sonogashira couplings. Its physicochemical profile—combining a moderately lipophilic thiophene ring, a strong hydrogen-bonding amide core, and a non-polar terminal alkyne—dictates a highly specific thermodynamic approach to crystallization[1].

Physicochemical Causality & Solvent Selection Matrix

To achieve high-purity crystalline needles, the solvent system must disrupt the robust intermolecular amide-amide hydrogen bonds at elevated temperatures while leveraging the lipophilicity of the thiophene/alkyne moieties to drive precipitation upon cooling[2].

We have evaluated four standard solvent systems for this class of propargylamides. The data is summarized below to help you select the optimal system based on your crude purity.

Table 1: Recrystallization Solvent Matrix for N-Propargyl Thiophene Amides
Solvent SystemRole / MechanismSolute Recovery (%)Purity ProfileBest Used For
EtOAc / Hexanes Dual-Solvent: EtOAc acts as an H-bond acceptor (good solvent); Hexane acts as a lipophilic anti-solvent.75 - 85%>99%Standard crude mixtures; highly reliable for terminal alkynes.
Absolute Ethanol Single-Solvent: Protic solvent that disrupts amide bonds when hot; poor solubility when cold[3].60 - 70%>98%Removing highly polar impurities (e.g., unreacted propargylamine).
DCM / Pentane Dual-Solvent: DCM dissolves the thiophene core; Pentane forces rapid precipitation[4].80 - 90%~95%Quick precipitation; prone to trapping solvent inclusions.
Toluene Single-Solvent: Aromatic stacking with the thiophene ring at high temps.50 - 60%>99%Removing non-polar polymeric byproducts; requires high heat.

Standard Operating Procedure: EtOAc/Hexane Dual-Solvent Crystallization

This protocol is a self-validating system: if the compound does not dissolve completely in Step 2, or if it oils out in Step 4, the physical feedback immediately dictates the corrective action (see Troubleshooting FAQs).

Materials Required:

  • Crude N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

  • Ethyl Acetate (EtOAc, ACS Reagent Grade)

  • Hexanes (ACS Reagent Grade)

  • Erlenmeyer flasks, magnetic hotplate, and vacuum filtration setup.

Step-by-Step Methodology:

  • Initial Suspension: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of EtOAc (approximately 2–3 mL per gram of crude).

  • Thermal Dissolution: Heat the suspension gently to a mild reflux (approx. 70 °C) while stirring. Add EtOAc dropwise only until the solid completely dissolves. Causality: Minimizing the "good" solvent ensures maximum supersaturation upon cooling, optimizing your final yield.

  • Anti-Solvent Titration: While maintaining the solution at 70 °C, begin adding hot Hexanes dropwise. Continue until the solution becomes slightly turbid (cloudy), indicating the solubility limit has been reached.

  • Re-clarification: Add 1–2 drops of hot EtOAc just until the turbidity clears. You now have a perfectly saturated solution at the boiling point.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Causality: Rapid cooling traps impurities within the crystal lattice. Slow cooling allows the thermodynamically favored, pure crystal lattice to form.

  • Maximum Recovery: Once at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize precipitation.

  • Isolation: Collect the distinct, colorless to pale-yellow crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold Hexanes to remove residual mother liquor. Dry under high vacuum.

Workflow & Decision Tree Visualization

The following diagram outlines the logical workflow and immediate troubleshooting steps during the recrystallization process.

RecrystallizationTroubleshooting Start Crude N-Propargyl Thiophene-2-carboxamide Dissolve Dissolve in minimal hot EtOAc (70°C) Start->Dissolve AddHex Titrate with Hexanes until turbid Dissolve->AddHex Cool Cool slowly to RT, then to 4°C AddHex->Cool Check Did pure crystals form? Cool->Check Oiling Oiling Out (Liquid-Liquid Phase Sep) Check->Oiling No, formed oil NoCryst Solution remains clear (Supersaturated) Check->NoCryst No, clear liquid Success Vacuum Filter & Wash with cold Hexanes Check->Success Yes Reheat Reheat to 70°C, Add 5% EtOAc, Cool slower Oiling->Reheat Reheat->Cool Scratch Scratch glass / Seed / Evaporate 10% solvent NoCryst->Scratch Scratch->Cool

Fig 1. Decision tree for the dual-solvent recrystallization of N-propargyl amides.

Troubleshooting Guides & FAQs

Q1: My solution is "oiling out" (forming a second liquid layer) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the temperature of the solution drops below the point where the compound is no longer soluble, but remains above the melting point of the impure mixture[4]. Because impurities depress the melting point, the compound separates as a liquid oil rather than a solid crystal.

  • The Fix: Reheat the mixture until the oil dissolves completely. Add a small amount (5-10% by volume) of your "good" solvent (EtOAc). This lowers the saturation temperature, ensuring that when the compound finally drops out of solution, the temperature is low enough for it to form a solid lattice. Allow the flask to cool much more slowly.

Q2: The solution cooled to room temperature, but no crystals formed. Did I lose my product? A: No, your product is likely in a supersaturated state. Propargylamides can sometimes resist nucleation if the glassware is perfectly smooth and no seed crystals are present[5].

  • The Fix: Take a glass stirring rod and vigorously scratch the inside bottom of the flask. The micro-abrasions provide a high-energy surface for nucleation. Alternatively, if you have a few crystals from a previous batch, drop one in as a "seed." If neither works, you used too much EtOAc; boil off 10-20% of the solvent volume and try cooling again.

Q3: My recovered crystals are slightly yellow and still contain thiophene-2-carboxylic acid impurities. What went wrong? A: Thiophene-2-carboxylic acid (a common hydrolysis byproduct if synthesized from the acid chloride) is moderately soluble in EtOAc but can co-precipitate if the cooling is rushed.

  • The Fix: Switch your solvent system to Absolute Ethanol [1][3]. The acid impurity is highly soluble in cold ethanol, whereas the N-propargyl amide will crystallize out beautifully. Dissolve the crude in minimal hot absolute ethanol, and cool slowly.

Q4: Can I use this protocol for other alkyne-functionalized heterocyclic amides? A: Yes. The thermodynamic principles governing the amide H-bonding network and the lipophilic alkyne tail remain consistent across similar scaffolds (e.g., furan-2-carboxamides, pyrrole-carboxamides). However, if you add highly polar substituents (like hydroxyls or amines) to the heterocycle, you will need to shift to a more polar solvent system, such as EtOH/Water[6].

References

  • Synthesis of N-Propargyl Iminosugar Scaffolds for Compound Library Generation using Click Chemistry Source: ConnectSci URL:[Link] (Referenced for the crystallization behavior of N-propargyl amides from hot absolute ethanol).

  • O-Transfer-facilitated Cyclizations of Propargylamides with TMSN3: Selective Synthesis of Tetrazoles and Dihydroimidazoles Source: The Royal Society of Chemistry (RSC) URL:[Link] (Referenced for the dual-solvent precipitation mechanics of propargylamides using non-polar anti-solvents like pentane/hexanes).

  • Synthesis and evaluation of 6-aza-2'-deoxyuridine monophosphate analogues as inhibitors of thymidylate synthases Source: KU Leuven (Lirias) URL:[Link] (Referenced for the physicochemical properties and recrystallization of long-chain propargylamide derivatives).

  • Thiophene-2-carboxamide derivatives, preparation thereof and therapeutic use thereof (EP2324015A2)
  • Copolymerization of Chiral Amino Acid-Based Acetylenes and Helical Conformation of the Copolymers Source: ACS Publications URL:[Link] (Referenced for the nucleation resistance and physical properties of N-propargylamide monomers).

Sources

Troubleshooting

Thiophene Amide Synthesis Support Center: Overcoming Steric Hindrance

Welcome to the Technical Support Center for thiophene amidation. Thiophene rings are electron-rich heterocycles, but when substituted at the 2- and 4-positions, the 3-carboxylic acid becomes highly sterically shielded.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiophene amidation. Thiophene rings are electron-rich heterocycles, but when substituted at the 2- and 4-positions, the 3-carboxylic acid becomes highly sterically shielded. Conversely, 2-aminothiophenes conjugated with electron-withdrawing groups are notoriously poor nucleophiles.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, validated protocols, and decision-making frameworks to overcome these specific steric and electronic barriers.

Diagnostic Workflow

Before abandoning a synthetic route, use the following diagnostic tree to identify the appropriate activation strategy based on the level of steric hindrance.

G Start Sterically Hindered Thiophene Amidation Standard Standard Coupling (HATU / DIPEA) Start->Standard Check1 Yield > 80%? Standard->Check1 Success Proceed to Purification Check1->Success Yes PathA Optimization 1: Switch to T3P or COMU (Low Epimerization) Check1->PathA No (Moderate Hindrance) PathB Optimization 2: Acyl Fluoride (BTFFH) or Ghosez's Reagent Check1->PathB No (High Hindrance) PathC Optimization 3: Isocyanate + Grignard (Extreme Hindrance) Check1->PathC No (Extreme Hindrance)

Workflow for troubleshooting sterically hindered thiophene amide couplings.

Deep-Dive Troubleshooting (FAQs)

Q1: My standard HATU/DIPEA coupling failed for a 2,4-disubstituted thiophene-3-carboxylic acid. The starting materials are unconsumed. Why? A1: HATU activates the carboxylic acid by forming an O-At (7-azabenzotriazole) ester. While highly reactive electronically, the O-At ester is exceptionally bulky. In 2,4-disubstituted thiophenes, the flanking groups create a steric shield that physically prevents the amine from attacking the carbonyl carbon[1]. Solution: Switch to a reagent that forms a smaller, less sterically demanding active intermediate. T3P (Propylphosphonic anhydride) forms a compact acyl phosphonate, or BTFFH generates an ultra-compact acyl fluoride[2].

Q2: I am coupling a carboxylic acid to an electron-deficient, sterically hindered 2-aminothiophene. Even with extended heating, yields are <20%. What is the mechanistic failure? A2: 2-aminothiophenes are weak nucleophiles. When combined with steric hindrance, standard uronium (HATU) or phosphonium (PyBOP) reagents fail because the amine cannot trap the active ester before it hydrolyzes or undergoes side reactions[3]. Solution: You need an intermediate with high electrophilicity but low steric bulk. Acyl fluorides (generated via BTFFH) are ideal because the fluorine atom is small and highly electronegative, making the carbonyl highly susceptible to attack by weak nucleophiles[4]. Alternatively, use Ghosez's reagent to form an acid chloride under neutral conditions[2].

Q3: How do I handle extreme steric hindrance where both the thiophene and the amine have adjacent quaternary centers? A3: Traditional condensation relies on the formation of a tetrahedral intermediate at the carbonyl carbon, which is energetically prohibitive when both partners are extremely bulky. Solution: Bypass the tetrahedral intermediate entirely. Convert the thiophene amine to an isocyanate, and react it directly with a Grignard reagent derived from the other coupling partner. This adds the Grignard directly to the sp-hybridized isocyanate carbon, a method proven to synthesize exceptionally hindered amides[5].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: T3P-Mediated Coupling (Moderate Hindrance)

Causality: T3P acts as both a water scavenger and an activating agent, forming a reactive but highly compact acyl phosphonate that minimizes epimerization and overcomes moderate steric barriers.

  • Preparation: Dissolve the thiophene carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and cool the reaction vessel to 0°C under Argon.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq).

  • Coupling: Warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture into 500 µL MeCN/H₂O. LC-MS should show the disappearance of the thiophene acid (M-H)⁻ and the appearance of the product (M+H)⁺. If unreacted acid remains, elevate the temperature to 60°C.

Protocol B: Acyl Fluoride Generation via BTFFH (High Hindrance)

Causality: BTFFH converts the acid to an acyl fluoride. The C-F bond is strong enough to resist rapid hydrolysis but highly reactive toward amines due to fluorine's electronegativity and small Van der Waals radius[2].

  • Activation: Dissolve the thiophene carboxylic acid (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and BTFFH (1.2 eq). Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint 1: Run a TLC (Hexane/EtOAc). You must observe a new, highly non-polar spot (the acyl fluoride). Optional: IR spectroscopy will confirm a distinct C=O stretch at ~1840 cm⁻¹.

  • Coupling: Add the sterically hindered amine (1.1 eq) to the generated acyl fluoride.

  • Heating: Heat to 50°C (in a sealed tube) or reflux for 12-24 hours.

  • Self-Validation Checkpoint 2: The complete disappearance of the non-polar acyl fluoride spot on TLC indicates successful amidation.

Protocol C: Neutral Acid Chloride Formation via Ghosez's Reagent

Causality: Thiophene rings can degrade or polymerize under harsh acidic conditions (e.g., SOCl₂ with heating). Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) generates acid chlorides at room temperature under strictly neutral conditions[2].

  • Activation: Dissolve the thiophene carboxylic acid (1.0 eq) in anhydrous DCM under Argon.

  • Reagent Addition: Add Ghosez's reagent (1.2 eq) dropwise at 0°C.

  • Maturation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Quench a 5 µL aliquot with excess benzylamine. LC-MS of the quench should show the benzylamide derivative, confirming 100% conversion to the acid chloride. (Note: Do not run LC-MS directly on the acid chloride, as it will hydrolyze in the LC solvent).

  • Coupling: Add the hindered amine (1.0 eq) and a tertiary base (e.g., pyridine, 2.0 eq). Stir for 6 hours.

Quantitative Reagent Selection Matrix

Use this data-driven matrix to select the optimal reagent based on your specific substrate constraints.

ReagentActive IntermediateTypical Yield (Hindered)Epimerization RiskBest For...
HATU O-At Ester< 20%LowUnhindered to mildly hindered systems
T3P Acyl Phosphonate50 - 70%Very LowModerately hindered, scale-up
BTFFH Acyl Fluoride70 - 90%LowHighly hindered, electron-deficient amines
Ghosez's Reagent Acid Chloride60 - 80%HighAcid-sensitive thiophenes
Isocyanate / RMgX N/A (Addition)> 80%N/AExtremely hindered (quaternary centers)

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA International Journal for Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method for purity analysis of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

Advanced HPLC Method Development for the Purity Analysis of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for the Purity Analysis of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide: A Comparative Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar heterocyclic pharmacophores. N-(Prop-2-YN-1-YL)thiophene-2-carboxamide is a highly versatile building block, featuring an electron-rich thiophene ring and a rigid, terminal alkyne (propargyl group)[1]. While standard reversed-phase high-performance liquid chromatography (RP-HPLC) is the default choice for such hydrophobic molecules, baseline resolution of its synthetic impurities—specifically positional isomers like the 3-carboxamide variant—demands orthogonal selectivity[2]. This guide objectively compares a traditional C18 stationary phase against a Phenyl-Hexyl phase, detailing the mechanistic causality behind the chromatographic behavior and providing a self-validating protocol aligned with harmonized USP guidelines[3].

Mechanistic Causality: Beyond Hydrophobic Partitioning

When developing an HPLC method for thiophene derivatives, relying solely on dispersive (hydrophobic) interactions often leads to co-elution of critical impurity pairs[4].

  • The C18 Limitation: A standard C18 column separates analytes based on their hydrodynamic volume and lipophilicity. Because the 2-substituted and 3-substituted thiophene isomers possess nearly identical partition coefficients (LogP), the C18 phase fails to discriminate between them, resulting in overlapping peaks.

  • The Phenyl-Hexyl Advantage: A Phenyl-Hexyl column introduces a phenyl ring tethered by a six-carbon alkyl chain. This architecture allows the stationary phase to engage in π−π charge-transfer interactions with the π -electron cloud of the thiophene ring and the alkyne moiety. The electronic dipole moment of a 2-substituted thiophene differs significantly from its 3-substituted counterpart. The Phenyl-Hexyl phase exploits this electronic discrepancy, yielding baseline resolution without requiring complex mobile phase additives.

HPLC_Method_Logic Start Target: N-(Prop-2-YN-1-YL) thiophene-2-carboxamide Analyze Structural Analysis: Thiophene (π-system) + Alkyne Start->Analyze PhaseSelect Stationary Phase Selection Analyze->PhaseSelect C18 Standard C18 (Dispersive Interactions) PhaseSelect->C18 Baseline screen Phenyl Phenyl-Hexyl (π-π & Dispersive) PhaseSelect->Phenyl Orthogonal screen Fail Co-elution of Positional Isomers C18->Fail Hydrophobic only Pass Baseline Resolution (Rs > 2.0) Phenyl->Pass π-π selectivity SST System Suitability Testing (USP <621>) Pass->SST Method Validation

Fig 1. Logical workflow for stationary phase selection based on molecular interactions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates a System Suitability Test (SST) to self-validate the chromatographic system prior to sample analysis[5].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas via sonication for 10 minutes. The acidic pH (~2.7) suppresses silanol ionization and maintains the carboxamide in a neutral state[4].

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v). Degas for 10 minutes.

Step 2: Standard and Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • System Suitability Standard (SST): Accurately weigh 10 mg of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide and 1 mg of N-(Prop-2-YN-1-YL)thiophene-3-carboxamide (critical pair impurity). Dissolve in 100 mL of diluent to yield 100 µg/mL and 10 µg/mL, respectively.

  • Sample Preparation: Weigh 10 mg of the synthesized batch, dissolve in 100 mL of diluent, and filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution
  • Purge the HPLC system with Mobile Phases A and B.

  • Install the selected column (C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm) and equilibrate at the initial gradient conditions (5% B) for 20 column volumes.

  • Inject the SST standard in 5 replicates to verify system precision (RSD ≤ 2.0%) and resolution (Rs ≥ 2.0)[6].

Comparative Data Presentation

The following tables summarize the objective performance comparison between the C18 and Phenyl-Hexyl columns under identical gradient conditions (5% to 95% B over 15 minutes at 1.0 mL/min, 30°C, UV detection at 254 nm).

Table 1: Chromatographic Conditions Comparison

ParameterStandard C18 MethodPhenyl-Hexyl Method
Stationary Phase Octadecylsilane (L1)Phenyl-Hexyl (L11)
Primary Interaction Dispersive / HydrophobicDispersive + π−π
Mobile Phase 0.1% FA in H₂O / ACN0.1% FA in H₂O / ACN
Gradient Profile 5-95% B (15 min)5-95% B (15 min)
Flow Rate 1.0 mL/min1.0 mL/min

Table 2: System Suitability & Performance Metrics (SST)

MetricC18 PerformancePhenyl-Hexyl PerformanceUSP <621> Criteria
Retention Time (Target) 6.52 min7.18 minN/A
Retention Time (Isomer) 6.68 min8.05 minN/A
Resolution (Rs) 1.1 (Co-elution)3.4 (Baseline)≥ 2.0
Tailing Factor (T) 1.41.1≤ 1.5
Theoretical Plates (N) 8,50012,400> 2,000
Precision (%RSD, n=5) 1.8%0.6%≤ 2.0%

Regulatory & Compliance Alignment

When transferring or modernizing this method, it is crucial to adhere to the allowable adjustments defined in the harmonized USP <621> guidelines[7]. For gradient methods, adjustments to column dimensions and particle size are permitted provided the ratio of the column length to particle size ( L/dp ) remains constant or within acceptable limits (-25% to +50%), ensuring that the critical resolution (Rs > 2.0) demonstrated by the Phenyl-Hexyl column is preserved across different LC platforms[8].

Conclusion

For the purity analysis of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide, relying on a standard C18 column introduces a high risk of false-negative impurity reporting due to the co-elution of positional isomers. By understanding the mechanistic properties of the analyte—specifically the electron-rich thiophene ring—we can rationally select a Phenyl-Hexyl stationary phase. The resulting π−π interactions provide a robust, self-validating, and regulatory-compliant method that guarantees baseline resolution and superior peak symmetry.

References

  • Title: Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors Source: acs.org URL: [Link]

Sources

Comparative

LC-MS/MS Fragmentation Dynamics of N-Propargylthiophene-2-Carboxamide: A Comparative Guide to Mass Spectrometry Platforms

As drug development increasingly relies on targeted covalent inhibitors and novel heterocyclic scaffolds, the structural elucidation and quantification of compounds like N-propargylthiophene-2-carboxamide (Exact Mass: 16...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted covalent inhibitors and novel heterocyclic scaffolds, the structural elucidation and quantification of compounds like N-propargylthiophene-2-carboxamide (Exact Mass: 165.0248 Da) have become critical. This molecule features a thiophene ring, a carboxamide linker, and a reactive propargyl group, making its mass spectrometric behavior both structurally informative and analytically challenging.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (LRMS) platforms for the analysis of this compound. By examining the causality behind its fragmentation pathways, we establish a self-validating framework for robust LC-MS/MS method development.

Bonding Theory & Predictive Fragmentation Pathways

To optimize an LC-MS/MS method, one must first understand why a molecule fragments the way it does. Fragmentation in electrospray ionization (ESI) is a predictable, non-random process governed by charge migration and charge retention mechanisms within stable, even-electron ions [1].

For N-propargylthiophene-2-carboxamide ([M+H]⁺ m/z 166.03), the fragmentation hierarchy is dictated by bond dissociation energies and the resonance stabilization of the resulting product ions:

  • Amide Bond Cleavage (Major Pathway): The most labile site under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) is the C-N amide bond. Cleavage yields the highly stable thiophene-2-carbonyl cation (m/z 111.00). This acylium ion is heavily favored because the positive charge is resonance-stabilized by the adjacent thiophene ring's π-electron system.

  • Carbon Monoxide Neutral Loss: As collision energy increases, the acylium ion undergoes a characteristic neutral loss of carbon monoxide (-28 Da) to form the thiophenyl cation (m/z 83.00) [2].

  • Propargyl Cleavage (Minor Pathway): While less thermodynamically stable than benzyl cations, propargyl cleavages are highly characteristic [3]. Cleavage at the nitrogen-propargyl bond can yield a propargyl cation (m/z 39.02, often below the low-mass cutoff) or result in the neutral loss of the propargyl radical/amine depending on charge retention.

  • Hidden Ortho Effects: Thiophene carboxamides are known to undergo complex intramolecular rearrangements (hidden ortho effects) during ionization, transferring protons between the ring substituents and the amidic nitrogen [4]. This necessitates high-resolution platforms to distinguish isobaric rearrangement products.

Fragmentation Precursor [M+H]+ m/z 166.03 AmideCleavage Amide Cleavage (CID/HCD) Precursor->AmideCleavage PropargylLoss Propargyl Loss (-C3H3) Precursor->PropargylLoss Acylium Thiophene-2-carbonyl+ m/z 111.00 AmideCleavage->Acylium Major Amine Propargylamine+ m/z 56.05 AmideCleavage->Amine Minor Thiophenyl Thiophenyl+ m/z 83.00 Acylium->Thiophenyl -CO

Proposed LC-MS/MS CID fragmentation pathway of N-propargylthiophene-2-carboxamide.

Platform Comparison: HRMS vs. Triple Quadrupole (TQ)

Choosing the right mass spectrometry platform depends on whether the goal is structural elucidation (identifying metabolites or degradation products) or high-throughput quantification (pharmacokinetics).

High-Resolution Mass Spectrometry (e.g., Orbitrap / Q-TOF)

Platforms like the Thermo Scientific Orbitrap IQ-X [5] or Agilent 6546 Q-TOF offer sub-ppm mass accuracy.

  • The Causality of Choice: When analyzing thiophene derivatives in complex biological matrices, isobaric interferences (molecules with the same nominal mass but different exact masses) are common. HRMS resolves the exact mass of the thiophene-2-carbonyl cation (m/z 110.9904) from background matrix ions, ensuring unambiguous structural confirmation.

  • Limitation: Slower scan rates and lower duty cycles make HRMS less ideal for ultra-fast, multiplexed quantitative screening compared to TQ systems.

Low-Resolution Mass Spectrometry (Triple Quadrupole)

Platforms like the Agilent 6495 or Waters Xevo TQ-XS operate at unit mass resolution but excel in Multiple Reaction Monitoring (MRM).

  • The Causality of Choice: TQ systems utilize the first quadrupole (Q1) to isolate m/z 166.0, the collision cell (Q2) to fragment it, and the third quadrupole (Q3) to isolate m/z 111.0. This double-filtering mechanism virtually eliminates background noise, providing superior signal-to-noise (S/N) ratios and lower Limits of Quantification (LOQ) for pharmacokinetic studies.

  • Limitation: Inability to distinguish between the target fragment and an isobaric matrix interference, requiring strict chromatographic separation.

Quantitative Performance Comparison Summary
Performance MetricHRMS (Orbitrap / Q-TOF)LRMS (Triple Quadrupole)Impact on N-propargylthiophene-2-carboxamide Analysis
Mass Resolution > 100,000 (FWHM)Unit (~0.7 Da)HRMS prevents false positives from matrix interferences.
Mass Accuracy < 1 ppm~ 100 ppmHRMS confirms the exact elemental composition of fragments.
Quantitation Mode PRM / Full Scan (Extracted Ion)MRM (Multiple Reaction Monitoring)TQ delivers superior sensitivity (sub-ng/mL LOQ) for PK assays.
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeTQ is better suited for highly variable in vivo concentrations.
Scan Speed Moderate (10–40 Hz)Ultra-fast (> 500 MRMs/sec)TQ allows for narrower UHPLC peaks and higher throughput.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical protocol must be self-validating. This means incorporating internal standards, matrix blanks, and qualifier/quantifier ion ratios to automatically flag interferences or matrix effects.

Step-by-Step LC-MS/MS Methodology

1. Sample Preparation (Protein Precipitation)

  • Spike 50 µL of plasma sample with 10 µL of stable isotope-labeled internal standard (e.g., N-propargylthiophene-2-carboxamide-d3). Causality: The co-eluting internal standard corrects for matrix-induced ion suppression during ESI.

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

2. UHPLC Separation

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (Promotes [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Causality: The rapid gradient focuses the analyte into a sharp peak, maximizing the concentration entering the source at any given second, thereby boosting the MS signal.

3. MS/MS Parameters (Triple Quadrupole MRM Setup)

  • Ionization: ESI Positive mode.

  • Quantifier Transition: m/z 166.0 → 111.0 (Collision Energy: 15 eV). Used for absolute quantitation due to highest abundance.

  • Qualifier Transition: m/z 166.0 → 83.0 (Collision Energy: 30 eV). Requires higher CE to induce the secondary loss of CO. The ratio of Quantifier/Qualifier must remain within ±20% of the reference standard to validate peak purity.

Workflow Prep Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, Gradient) Prep->LC Ionization ESI+ Ionization (Even-Electron Ions) LC->Ionization MS1 Precursor Selection (m/z 166.03) Ionization->MS1 CID Fragmentation (CID/HCD) MS1->CID MS2 Product Ion Detection (HRMS or TQ) CID->MS2

Standardized LC-MS/MS analytical workflow for carboxamide quantification and structural elucidation.

Conclusion & Recommendations

The fragmentation of N-propargylthiophene-2-carboxamide is heavily governed by the stability of the thiophene-2-carbonyl acylium ion.

  • For Drug Discovery & Metabolism Studies: Deploy HRMS (Orbitrap/Q-TOF) . The ability to measure exact masses (< 1 ppm error) is non-negotiable when identifying novel biotransformations (e.g., oxidation of the thiophene ring or hydrolysis of the amide) or mapping complex hidden ortho effect rearrangements.

  • For Preclinical PK & High-Throughput Screening: Deploy Triple Quadrupole (TQ) MS . By monitoring the 166.0 → 111.0 and 166.0 → 83.0 transitions, researchers can achieve sub-nanogram sensitivity with the rapid scan speeds necessary for modern UHPLC chromatography. Always utilize the quantifier/qualifier ratio as a self-validating system to ensure data integrity against matrix interferences.

References

  • Aston, P., & Towers, C. (2026). Introduction to LC-MS Fragmentation. LCGC International. Available at:[Link]

  • Cremlyn, R. J., Swinbourne, F. J., & Shode, O. O. (1989). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Thieme-connect. (2014). Mass Spectrometry: Instrumental Aspects and Fragmentation. Available at:[Link]

  • Ceraulo, L., et al. (1996). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. Available at:[Link]

Validation

A Comparative Guide to the Click Reaction Rates of Propargyl Amides

Introduction: The Propargyl Amide as a Workhorse in Click Chemistry The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed the landscape of chemical synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Propargyl Amide as a Workhorse in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed the landscape of chemical synthesis and bioconjugation.[1][2] This reaction's efficiency, specificity, and biocompatibility have made it an invaluable tool for researchers in drug discovery, materials science, and chemical biology.[3][4] Central to this powerful transformation is the propargyl group (-CH₂C≡CH), a versatile and readily incorporated terminal alkyne.[1] Among the various propargylated substrates, propargyl amides stand out for their synthetic accessibility and structural similarity to peptide bonds, making them particularly relevant in the construction of complex biomolecules and peptidomimetics.

This guide provides an in-depth comparison of the click reaction rates of different propargyl amides and related alkynes. We will delve into the factors governing their reactivity, present supporting experimental data, and provide detailed protocols for researchers to validate and apply these findings in their own work.

Comparative Analysis of Alkyne Reactivity in CuAAC

The reactivity of a terminal alkyne in the CuAAC reaction is influenced by both electronic and steric factors. To provide a clear comparison, the following table summarizes the performance of various alkynes, including a representative N-propargylamide, under standardized, ligand-accelerated bioconjugation conditions. The data is presented as the time required to reach 50% and 90% completion of the reaction, offering a practical measure of their relative reaction rates.

Table 1: Comparative Performance of Various Alkynes in Ligand-Accelerated CuAAC

Alkyne SubstrateAlkyne TypeTime to 50% Completion (min)Time to 90% Completion (min)
Propiolamide Electron-Activated~2~6
Propargyl Ether Propargylic~3~10
N-Propargylamide Propargylic~5 ~15
Propargylamine Propargylic~6~18
Propargyl Alcohol Propargylic~7~20
Phenylacetylene Aryl Alkyne~10~30
1-Octyne Aliphatic Alkyne~12~35

Data is extrapolated from a comparative study by Hein, et al. under specific bioconjugation conditions.[5] Absolute times will vary with experimental conditions, but the relative ranking provides a valuable guide.

From this data, several key insights emerge:

  • Propiolamides , where the alkyne is directly attached to the carbonyl group, are the most reactive species listed.[5] The strong electron-withdrawing effect of the amide carbonyl group activates the alkyne for cycloaddition. However, this increased reactivity also makes them more susceptible to side reactions, such as Michael addition, which can be a consideration in biological applications.[5]

  • Propargyl amides exhibit excellent reactivity, falling within the general class of highly effective "propargylic" substrates.[5] Their performance is comparable to other commonly used propargyl derivatives like ethers and amines.

  • The general trend for propargylic substrates is a high rate of reaction, significantly faster than simple aliphatic or aryl alkynes.[5] This highlights the advantageous nature of the propargyl group as a whole for ensuring efficient click conjugations.

The Causality Behind Reactivity: Electronic and Steric Effects

The observed differences in reaction rates can be attributed to the interplay of electronic and steric effects on the alkyne.

Electronic Effects

The key mechanistic step in CuAAC is the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate.[1] The acidity of this terminal proton is therefore a critical factor.

  • Electron-withdrawing groups adjacent to the alkyne, as seen in propiolamides , increase the acidity of the terminal proton, facilitating the formation of the copper acetylide and thus accelerating the reaction.

  • In propargyl amides , the amide group is separated from the alkyne by a methylene (-CH₂-) spacer. This spacer mitigates the direct electron-withdrawing effect on the alkyne. Consequently, the electronic activation is less pronounced than in propiolamides, leading to a slightly slower reaction rate.[5]

  • Substituents on the nitrogen of the propargyl amide can exert a secondary electronic influence. An electron-withdrawing group on the amide nitrogen (e.g., an acyl or sulfonyl group) would be expected to slightly increase the reactivity compared to an electron-donating alkyl group, though this effect is generally modest due to the insulating methylene spacer.

Steric Effects

The accessibility of the alkyne to the copper catalyst and the azide is crucial for the reaction to proceed efficiently.

  • The linear geometry of the propargyl group minimizes steric hindrance, contributing to its high reactivity.[1]

  • Bulky substituents on the nitrogen atom of a propargyl amide can sterically hinder the approach of the reactants, potentially leading to a decrease in the reaction rate. For instance, an N-tert-butyl propargylamide would be expected to react more slowly than an N-methyl propargylamide under identical conditions.

Experimental Protocols

For researchers aiming to quantify and compare the click reaction rates of their own propargyl amides, the following protocols provide a robust starting point.

Protocol 1: General Procedure for CuAAC with Propargyl Amides

This protocol describes a standard procedure for the click reaction between a propargyl amide and an azide.

Materials:

  • Propargyl amide of interest (1.0 equivalent)

  • Organic azide (e.g., benzyl azide) (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a 1:1 mixture of water and t-butanol, or DMF)

  • Optional: Copper-coordinating ligand such as THPTA or TBTA (1-5 mol%)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh before each use.

    • Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the propargyl amide and the organic azide in the chosen solvent system.

    • If a ligand is being used, add it to the reaction mixture at this stage.

  • Initiation of the Reaction:

    • Add the CuSO₄·5H₂O solution to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[6]

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Upon completion, the reaction mixture can be worked up using standard procedures, such as extraction or chromatography, to isolate the 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: Kinetic Analysis of CuAAC Reactions using a Fluorogenic Assay

To compare reaction rates quantitatively, a fluorogenic assay is a highly effective method. This protocol utilizes a non-fluorescent azide that becomes fluorescent upon successful cycloaddition.

Materials:

  • Propargyl amide substrates to be tested

  • 3-azido-7-hydroxycoumarin (or another suitable fluorogenic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of each propargyl amide in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of 3-azido-7-hydroxycoumarin, CuSO₄, sodium ascorbate, and THPTA in PBS.

  • Reaction Setup in a 96-Well Plate:

    • In each well, combine the PBS buffer, the propargyl amide solution, and the 3-azido-7-hydroxycoumarin solution.

    • Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the sodium ascorbate solution, followed immediately by the catalyst premix to each well.

    • Immediately place the 96-well plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the coumarin-triazole product.

    • Monitor the increase in fluorescence over time at regular intervals.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each propargyl amide.

    • The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.

    • The time to reach 50% or 90% of the maximum fluorescence can be calculated to compare the relative rates of the different propargyl amides.[5]

Visualizing the Chemistry: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the CuAAC catalytic cycle and a typical experimental workflow for comparing reaction rates.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide R1-C≡C-Cu(I) Cu(I)->Cu_Acetylide -H+ Alkyne R1-C≡CH Alkyne->Cu_Acetylide Metallacycle Six-membered Cu-intermediate Cu_Acetylide->Metallacycle Azide R2-N3 Azide->Metallacycle Triazole_Product 1,4-disubstituted 1,2,3-triazole Metallacycle->Triazole_Product Ring Contraction +H+ Triazole_Product->Cu(I) Catalyst Regeneration

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Alkynes, Azide, Catalyst) Setup_Plate Set up 96-Well Plate (Alkynes + Fluorogenic Azide) Stock_Solutions->Setup_Plate Initiate Initiate Reaction (Add Ascorbate & Catalyst) Setup_Plate->Initiate Monitor Monitor Fluorescence (Plate Reader) Initiate->Monitor Plot_Data Plot Fluorescence vs. Time Monitor->Plot_Data Compare_Rates Compare Initial Rates & Time to Completion Plot_Data->Compare_Rates

Caption: Experimental workflow for comparing click reaction rates using a fluorogenic assay.

Conclusion and Future Outlook

Propargyl amides are highly efficient substrates for the CuAAC reaction, offering a favorable balance of reactivity, stability, and synthetic versatility. While electron-activated propiolamides exhibit slightly faster kinetics, propargyl amides provide robust and reliable conjugation without the increased risk of off-target reactions. The choice of a specific propargyl amide allows for fine-tuning of steric and electronic properties, which can be optimized for a particular application. As the field of bioconjugation continues to advance, the strategic use of functionalized propargyl amides will undoubtedly play a crucial role in the development of novel therapeutics, diagnostics, and advanced materials.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Wang, C., Ikhlef, D., Kahlal, S., Saillard, J.-Y., & Astruc, D. (2016). Metal-catalyzed azide-alkyne ″click″ reactions: Mechanistic overview and recent trends.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.
  • Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • García, F., & Pericàs, M. A. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015.
  • Jiang, H., et al. (2015). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Inorganic Chemistry, 54(24), 11745–11758.
  • Dong, J., & Krasnova, L. (2017). Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity. Journal of the American Chemical Society, 139(50), 18362-18369.
  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by propargylic substitution (propargylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of propargyl amides using CAL-B. [Image]. Retrieved from [Link]

  • Lambertsen, T., & Himo, F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2356-2378.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Fahr, A., & Nayak, A. (2000). Kinetics and Products of Propargyl (C3H3)
  • Chaturvedi, P., et al. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research, 2(10), 2536-2544.
  • Gonzalez-Campo, A., & Montanez, M. I. (2020). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 12(11), 2592.
  • ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide. [Image]. Retrieved from [Link]

  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, Special Issue, 1-13.

Sources

Comparative

Spectroscopic Characterization of N-Propargylthiophene-2-carboxamide: A Comparative Analytical Guide

Executive Summary N-propargylthiophene-2-carboxamide is a highly versatile bifunctional scaffold utilized extensively in drug discovery and materials science. The molecule combines a π -excessive thiophene ring—a common...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-propargylthiophene-2-carboxamide is a highly versatile bifunctional scaffold utilized extensively in drug discovery and materials science. The molecule combines a π -excessive thiophene ring—a common bioisostere for phenyl rings that improves metabolic stability[1]—with a terminal propargyl group primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and transition-metal-catalyzed cyclizations[2].

This guide provides an authoritative, comparative analysis of the spectroscopic signatures (NMR, FT-IR) of N-propargylthiophene-2-carboxamide against two structural alternatives: N-propargylbenzamide (a phenyl analogue) and N-allylthiophene-2-carboxamide (an alkene analogue). By understanding the causality behind these spectroscopic shifts, researchers can establish self-validating analytical workflows to ensure >98% structural fidelity before downstream applications.

Structural & Electronic Rationale: The Causality of Spectral Shifts

To accurately characterize these compounds, one must understand how subtle structural changes perturb the local electronic environment:

  • Thiophene vs. Phenyl Ring (Electronic Effects): The thiophene sulfur atom donates electron density via resonance but acts as an electron-withdrawing group via induction. Compared to the phenyl ring in N-propargylbenzamide, the thiophene ring slightly alters the electron density at the amide carbonyl. This shifts the Amide I (C=O) vibrational frequency to a lower wavenumber (~1635 cm⁻¹) compared to the benzamide analogue (~1645 cm⁻¹)[3],[4].

  • Conformational Anisotropy: Density functional theory (DFT) calculations demonstrate that the s-cis conformer of thiophene-2-carboxamides is thermodynamically favored over the s-trans isomer by approximately 0.83 kcal/mol[1]. This locked conformation places the amide proton (N-H) in a specific anisotropic deshielding zone, resulting in a distinct, sharp chemical shift in non-polar solvents.

  • Propargyl vs. Allyl Handle: The terminal alkyne (propargyl) possesses a highly diagnostic 4JHH​ (four-bond) scalar coupling in ¹H NMR, where the CH₂ protons couple with the terminal alkyne proton. Replacing this with an allyl group completely alters the spin system to a complex multiplet, serving as an immediate diagnostic marker for successful functionalization.

Comparative Spectroscopic Data

The following tables synthesize the quantitative data required to differentiate N-propargylthiophene-2-carboxamide from its structural alternatives.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, 400 MHz)
FeatureN-Propargylthiophene-2-carboxamideN-Propargylbenzamide[3]N-Allylthiophene-2-carboxamide
Amide N-H ~6.40 ppm (br s)6.36 ppm (br s)~6.20 ppm (br s)
Aromatic C-H 7.10 – 7.50 ppm (3H, m)7.37 – 7.78 ppm (5H, m)7.10 – 7.50 ppm (3H, m)
Aliphatic CH₂ 4.25 ppm (dd, J=5.5,2.5 Hz)4.54 ppm (d, J=5.5 Hz)4.05 ppm (t, J=5.8 Hz)
Terminal C-H 2.30 ppm (t, J=2.5 Hz)2.28 ppm (t, J=2.5 Hz)5.90 ppm (m, Alkene CH)
Carbonyl C=O ~161.5 ppm167.4 ppm~161.5 ppm
Table 2: Comparative FT-IR Vibrational Frequencies (ATR Method)
Functional GroupN-Propargylthiophene-2-carboxamideN-Propargylbenzamide[3]N-Allylthiophene-2-carboxamide
N-H Stretch ~3300 cm⁻¹3328 cm⁻¹~3300 cm⁻¹
Alkyne C-H ~3290 cm⁻¹~3290 cm⁻¹N/A
Amide I (C=O) ~1635 cm⁻¹1645 cm⁻¹~1635 cm⁻¹
Alkyne C C ~2120 cm⁻¹ (weak)~2120 cm⁻¹ (weak)N/A
Alkene C=C N/AN/A~1640 cm⁻¹

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent downstream failures.

Protocol 1: ¹H and ¹³C NMR Acquisition

Causality Note: CDCl₃ is strictly preferred over DMSO- d6​ . DMSO readily hydrogen-bonds with the amide N-H, shifting it drastically downfield (often >8.0 ppm) where it obscures the critical thiophene aromatic signals.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay D1​=2 s) and the ¹³C spectrum at 101 MHz (1024 scans).

  • Self-Validation Check (Integration & Multiplicity):

    • Integrate the thiophene multiplet (7.10–7.50 ppm). Set this value strictly to 3.00 .

    • Check the propargyl CH₂ signal (~4.25 ppm). It must integrate to 2.00 and appear as a doublet of doublets (dd). If it appears as a simple singlet, the terminal alkyne proton has been lost or substituted.

    • Check the terminal alkyne signal (~2.30 ppm). It must integrate to 1.00 and appear as a triplet ( t , J=2.5 Hz) due to long-range 4JHH​ coupling with the CH₂ group.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

Causality Note: ATR-FTIR is mandated over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3400 cm⁻¹ that artificially masks the critical N-H (~3300 cm⁻¹) and alkyne C-H (~3290 cm⁻¹) stretches[4].

  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air).

  • Acquisition: Place 2–3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check (Peak Resolution): You must observe a distinct "double-peak" morphology in the 3250–3350 cm⁻¹ region. The higher wavenumber peak is the N-H stretch, and the lower, sharper peak is the alkyne C-H stretch. If only one broad peak is visible, the sample is likely contaminated with moisture or residual solvent.

Analytical Workflow Visualization

G A Synthesis: Thiophene-2-carbonyl chloride + Propargylamine B Crude N-propargylthiophene- 2-carboxamide A->B C Purification (Flash Chromatography) B->C D Pure Compound C->D E NMR Spectroscopy (Validate 3:2:1 Integration) D->E F ATR FT-IR Spectroscopy (Validate Dual 3300/3290 Peaks) D->F G HRMS (ESI-TOF) (Validate Exact Mass) D->G H Structural Validation & Purity >98% E->H F->H G->H I Downstream Application: CuAAC Click Chemistry H->I

Workflow for the synthesis, self-validating spectroscopic characterization, and downstream application.

References

  • Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Homogeneous Gold Catalysis Using Complexes Recovered from Waste Electronic Equipment Source: Semantic Scholar URL:[Link]

  • N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

Standard Operating Procedure: Safety, Handling, and Operational Workflows for N-(Prop-2-YN-1-YL)thiophene-2-carboxamide As a Senior Application Scientist, I frequently guide research teams through the logistical and safe...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Operational Workflows for N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety frameworks required for handling specialized chemical entities. N-(Prop-2-YN-1-YL)thiophene-2-carboxamide is a highly versatile building block, featuring a thiophene core linked via a carboxamide to a terminal alkyne (propargyl group). This structural duality makes it a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and targeted drug discovery.

Because this is a specialized research chemical, it lacks a universally standardized, globally harmonized SDS under this exact nomenclature. Therefore, we must implement a "precautionary principle" approach, synthesizing safety data from its constituent functional groups[1]. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety, experimental integrity, and environmental compliance.

Chemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's hazard profile based on the established reactivity and toxicity of its structural components:

  • Thiophene-2-carboxamide Core: Analogous compounds demonstrate localized toxicity, specifically causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2].

  • Propargyl (Terminal Alkyne) Moiety: While generally stable under ambient lab conditions, propargyl derivatives can form explosive metal acetylides if exposed to uncoordinated heavy metals (e.g., silver, uncomplexed copper salts)[1]. Furthermore, fine powders of alkynes carry a risk of dust explosion if aerosolized.

  • Systemic Toxicity: As with all novel APIs or research intermediates, it must be treated as a potential systemic hazard, requiring handling in a strictly controlled, well-ventilated environment[3].

Table 1: Extrapolated Hazard Profile & Mitigation Strategy

Functional GroupAssociated RiskPrimary Mitigation Strategy
Thiophene-2-carboxamide Dermal/Ocular Irritation[2]Chemical-resistant PPE, localized exhaust ventilation
Propargyl Amide Reactivity with heavy metalsAvoid contact with Ag/Cu without appropriate stabilizing ligands
Powder Form Inhalation / AerosolizationWeighing inside a vented balance enclosure with static control

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is dictated by the chemical's solubility profile. This compound is typically solubilized in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. These solvents act as powerful transdermal carriers, meaning any dissolved compound will rapidly penetrate the skin barrier upon contact.

Table 2: PPE Specifications and Scientific Causality

PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Double Nitrile Gloves (≥5 mil)Nitrile resists DMSO/DMF permeation far better than latex. Double gloving allows immediate removal of the outer layer if a micro-spill occurs, preventing transdermal delivery.
Eye Protection Snug-fitting Safety GogglesPrevents ocular exposure from accidental aerosolization of the powder or splashing of the concentrated stock solution[1].
Body Protection Flame-resistant Lab CoatProtects against static discharge and chemical spills. Must be fully buttoned with cuffs tucked into the inner glove layer.
Respiratory Fume Hood / Biosafety CabinetMitigates inhalation risks associated with the H335 (respiratory irritation) hazard profile of thiophene derivatives[2].

Operational Workflows & Experimental Protocols

HandlingWorkflow Start Risk Assessment & PPE Verification Weighing Weighing in Analytical Balance (Vented Enclosure) Start->Weighing Solubilization Solubilization in DMSO (Inside Fume Hood) Weighing->Solubilization Transfer Sealed Application In Vitro Assays / CuAAC Click Chemistry Solubilization->Application Waste Segregated Waste Quenching & Disposal Application->Waste End of Lifecycle

Figure 1: Standardized operational workflow for the safe handling and disposal of the compound.

Protocol 1: Safe Weighing and Solubilization

Objective: To generate a 10 mM concentrated stock solution without exposing the operator to airborne particulates.

  • Preparation: Ensure the fume hood is operational (face velocity ~100 fpm). Don all required PPE (Table 2).

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the compound vial. Propargyl-containing powders can accumulate static charge, leading to sudden aerosolization or adherence to spatulas.

  • Weighing: Using a grounded micro-spatula, carefully transfer the required mass of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide into a pre-tared, sealable amber glass vial.

  • Sealing: Cap the vial before removing it from the balance enclosure to transport it to the main fume hood.

  • Solubilization: Inside the fume hood, uncap the vial and add the calculated volume of anhydrous DMSO. Re-cap immediately.

  • Homogenization: Vortex the sealed vial for 30 seconds. If sonication is required, use a sealed bath sonicator to prevent aerosolization of the solvent.

CuAAC_Mechanism Alkyne N-(Prop-2-YN-1-YL)... (Terminal Alkyne) Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Alkyne->Catalyst Azide Azide-Tagged Target Molecule Azide->Catalyst Product 1,2,3-Triazole Stable Conjugate Catalyst->Product CuAAC Reaction

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing the propargyl moiety.

Spill Response and Disposal Plan

Protocol 2: Decontamination and Waste Segregation

Objective: To neutralize and safely dispose of both solid and liquid waste, ensuring environmental compliance[3].

  • Solid Spill (Powder): Do NOT sweep. Sweeping aerosolizes the powder. Gently cover the spill with damp absorbent paper (wetted with water or ethanol) to suppress dust. Wipe up the material and place the paper in a designated solid hazardous waste container.

  • Liquid Spill (DMSO Stock): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust. Transfer the absorbed mass to a chemically compatible waste jug.

  • Surface Decontamination: Wash the affected area sequentially with ethanol to dissolve residual organics, followed by copious amounts of soap and water[2].

  • Waste Segregation:

    • Liquid Waste: Store in a high-density polyethylene (HDPE) container clearly labeled "Non-Halogenated Organic Waste - Contains Thiophene Derivatives and DMSO."

    • Solid Waste: Contaminated gloves, spatulas, and weighing boats must be double-bagged and placed in a solid hazardous waste bin.

    • Regulatory Compliance: Never dispose of thiophene derivatives down the drain, as their environmental persistence and toxicity to aquatic life can be significant[3].

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Thiophene-2-carboxamide". thermofisher.com.
  • TCI Chemicals.
  • Alamanda Polymers. "SAFETY DATA SHEET - graft-(N-propargyl)". alamanda-polymers.com.

Sources

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